molecular formula C8H8N2O B1278192 3-Amino-5-methoxybenzonitrile CAS No. 269411-71-4

3-Amino-5-methoxybenzonitrile

Cat. No.: B1278192
CAS No.: 269411-71-4
M. Wt: 148.16 g/mol
InChI Key: FFTOQOKMASMDFH-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzonitrile (CAS 269411-71-4) is a versatile aromatic compound serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure incorporates multiple functional groups—an amino group, a methoxy group, and a nitrile group—on a benzene ring, enabling diverse chemical transformations and providing orthogonal handles for sequential functionalization . The compound is a solid with a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol . A key application of this compound is its use as a direct precursor in the synthesis of 3-cyano-5-methoxybenzene-1-sulfonyl chloride, a reaction that highlights its utility in constructing more complex sulfonamide-based structures . The presence of both the electron-donating amino and methoxy groups makes this benzonitrile derivative a strategic starting material for the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). It is strictly for research purposes and is not intended for diagnostic or therapeutic use . Researchers can leverage its functional groups for cross-coupling reactions, cyclization, and amidation reactions to develop novel molecular entities. The compound should be stored in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOQOKMASMDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444602
Record name 3-Amino-5-methoxybenzonitrile
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269411-71-4
Record name 3-Amino-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269411-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 269411-71-4

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Amino-5-methoxybenzonitrile. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile possessing amino and methoxy functional groups. These groups confer specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and novel pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 269411-71-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
Appearance Solid[2]
Melting Point 81-85 °C
Purity Typically ≥95%[1][2]
InChI Key FFTOQOKMASMDFH-UHFFFAOYSA-N[2]
SMILES COC1=CC(=CC(=C1)N)C#N

Table 2: Spectral Data Summary for this compound and Related Compounds

Data TypeKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, and amino group protons.
¹³C NMR Resonances for aromatic carbons, nitrile carbon, and methoxy carbon.
Mass Spec Molecular ion peak consistent with the molecular weight.
IR Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-O stretching (methoxy group).

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on the reduction of a nitroaromatic compound, a widely used transformation in organic synthesis.

Reaction Scheme:

Synthesis of this compound 3-Methoxy-5-nitrobenzonitrile 3-Methoxy-5-nitrobenzonitrile This compound This compound 3-Methoxy-5-nitrobenzonitrile->this compound Reduction Reducing_Agent Fe / NH₄Cl or Pd/C, H₂

Caption: Synthesis of this compound via reduction.

Materials and Reagents:

  • 3-Methoxy-5-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • To a solution of 3-Methoxy-5-nitrobenzonitrile (1.0 eq) in a mixture of methanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

Substituted aminobenzonitriles are a class of compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

Intermediate for Kinase Inhibitors

The aminobenzonitrile scaffold is a key component in the synthesis of kinase inhibitors. For instance, derivatives of aminobenzonitriles have been utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Precursor for IL-8 Pathway Modulators

The interleukin-8 (IL-8) signaling pathway is implicated in various inflammatory diseases and cancers. Aminobenzonitrile derivatives have been investigated as intermediates in the synthesis of compounds that modulate the IL-8 pathway, potentially by inhibiting the interaction between IL-8 and its receptors, CXCR1 and CXCR2.

IL-8 Signaling Pathway IL8 IL-8 CXCR1_2 CXCR1/CXCR2 Receptors IL8->CXCR1_2 Binds to G_Protein G-protein Activation CXCR1_2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC AKT Akt PI3K->AKT MAPK MAPK PKC->MAPK Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inflammation Inflammation MAPK->Inflammation Angiogenesis Angiogenesis MAPK->Angiogenesis MAPK->Cell_Survival

Caption: Simplified IL-8 signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

CategoryStatements
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of this compound.

Characterization Workflow Start Synthesized This compound TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography (If necessary) TLC->Purification Impure NMR ¹H and ¹³C NMR Spectroscopy TLC->NMR Pure Purification->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared Spectroscopy (IR) MS->IR Structure_Confirmation Structure Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC) Structure_Confirmation->Purity_Assessment Correct Final_Product Pure, Characterized Compound Purity_Assessment->Final_Product

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further investigation and optimization of experimental conditions are recommended.

References

An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 3-Amino-5-methoxybenzonitrile, a key aromatic intermediate.

Core Chemical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₈H₈N₂O.[1] Its chemical structure features a benzene ring substituted with an amino group at position 3, a methoxy group at position 5, and a nitrile group at position 1. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
IUPAC Name This compound
CAS Number 269411-71-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
Melting Point 81-85 °C
Boiling Point Not available
Solubility Soluble in common organic solvents like ethanol and acetone. Insoluble in water.[2]
Appearance Solid
Purity Typically sold in high purity (e.g., 95%+)[2]

Synthesis and Purification

Logical Synthesis Workflow

A potential synthetic pathway for this compound could start from 3,5-dinitrobenzonitrile. This workflow is based on common organic chemistry transformations.

Synthesis of this compound 3,5-Dinitrobenzonitrile 3,5-Dinitrobenzonitrile Selective Reduction Selective Reduction 3,5-Dinitrobenzonitrile->Selective Reduction e.g., Na₂S or (NH₄)₂S 3-Amino-5-nitrobenzonitrile 3-Amino-5-nitrobenzonitrile Selective Reduction->3-Amino-5-nitrobenzonitrile Methoxylation Methoxylation 3-Amino-5-nitrobenzonitrile->Methoxylation e.g., NaOMe, CuI 3-Methoxy-5-nitrobenzonitrile 3-Methoxy-5-nitrobenzonitrile Methoxylation->3-Methoxy-5-nitrobenzonitrile Reduction Reduction 3-Methoxy-5-nitrobenzonitrile->Reduction e.g., H₂, Pd/C or SnCl₂ This compound This compound Reduction->this compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

1. Selective Reduction of a Dinitro Precursor (Hypothetical)

  • Objective: To selectively reduce one nitro group of a dinitroaromatic compound.

  • Materials: 3,5-Dinitrobenzonitrile, Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S), Ethanol, Water.

  • Procedure:

    • Dissolve 3,5-dinitrobenzonitrile in a mixture of ethanol and water.

    • Add a solution of sodium sulfide or ammonium sulfide dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-amino-5-nitrobenzonitrile.

2. Purification by Recrystallization

  • Objective: To purify the crude product.

  • Materials: Crude this compound, suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Add a "poor" solvent (e.g., water) dropwise to the hot solution until turbidity is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and data from related compounds.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and amino protons.
¹³C NMR Signals for aromatic carbons, the nitrile carbon, and the methoxy carbon.
FT-IR (cm⁻¹) - N-H stretching (amine): ~3400-3300 - C≡N stretching (nitrile): ~2230-2210 - C-O stretching (ether): ~1250-1000 - Aromatic C-H and C=C stretching
Mass Spectrometry (m/z) Predicted [M+H]⁺: 149.07094
Experimental Protocols for Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the spectrum.

Biological Activity and Applications in Drug Development

As of the latest literature search, there is no specific information available on the biological activity or direct application of this compound in drug development. However, the aminobenzonitrile scaffold is a common feature in many biologically active molecules. Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including their use as intermediates in the synthesis of kinase inhibitors and other targeted therapies.

The presence of the amino and nitrile groups provides reactive handles for further chemical modifications, making this compound a potentially valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conceptual Workflow for Drug Discovery Application

The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery context.

Drug_Discovery_Workflow A This compound B Chemical Derivatization A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively documented in publicly available literature, its structural features suggest significant potential for applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the key data and potential workflows for its use. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and potential applications of 3-Amino-5-methoxybenzonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-C≡N) at positions 1, 3, and 5, respectively. This substitution pattern gives rise to its specific chemical properties and reactivity.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₈N₂O[1][2]
CAS Number 269411-71-4[2]
Molecular Weight 148.17 g/mol [2]
Monoisotopic Mass 148.06366 Da[1]
Canonical SMILES COC1=CC(=CC(=C1)N)C#N[1]
InChI Key FFTOQOKMASMDFH-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
XLogP 0.9[1]
Polar Surface Area 65.09 ŲN/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 3N/A
Rotatable Bond Count 1N/A

Note: Some values are computationally predicted and should be confirmed experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a dedicated experimental spectrum for this compound is not available in the search results, data for its core components (benzonitrile, anisole, aniline) allow for a reliable prediction of its spectral features. ChemicalBook indicates the availability of various spectra including 1H NMR, IR, and MS for "Benzonitrile, 3-amino-5-methoxy- (9CI)".[3]

Table 3: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Chemical Shift / WavenumberAssignment
¹H NMR Aromatic H~6.0 - 7.0 ppmProtons on the benzene ring
Amino H~3.5 - 4.5 ppm (broad singlet)-NH₂ protons
Methoxy H~3.8 ppm (singlet)-OCH₃ protons
¹³C NMR Nitrile C~118 - 122 ppm-C≡N carbon
Aromatic C-O~160 ppmCarbon attached to -OCH₃
Aromatic C-N~148 ppmCarbon attached to -NH₂
Aromatic C-H~95 - 115 ppmCarbons attached to hydrogens
Methoxy C~55 ppm-OCH₃ carbon
IR Spectroscopy N-H Stretch3300 - 3500 cm⁻¹ (doublet)Primary amine
C≡N Stretch2220 - 2260 cm⁻¹ (strong)Nitrile group
C-O Stretch1200 - 1300 cm⁻¹ (strong)Aryl ether
C-N Stretch1250 - 1350 cm⁻¹Aromatic amine
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 148.06Molecular weight of the compound
[M+H]⁺m/z ≈ 149.07094Protonated molecule
[M+Na]⁺m/z ≈ 171.05288Sodium adduct

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.[4][5][6]

Caption: Correlation of molecular features with expected spectroscopic signals.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are critical for its practical application.

A plausible synthesis route can be adapted from standard organic chemistry methods, such as the dehydration of an amide. A similar protocol for synthesizing 3-aminobenzonitrile from 3-aminobenzamide involves using a dehydrating agent like thionyl chloride in a suitable solvent.[7]

G cluster_0 start Starting Material (3-Amino-5-methoxybenzamide) reaction Dehydration Reaction (Heat) start->reaction reagent Dehydrating Agent (e.g., SOCl₂, P₂O₅) reagent->reaction solvent Inert Solvent (e.g., Toluene, THF) solvent->reaction workup Aqueous Workup & pH Adjustment reaction->workup extraction Organic Extraction workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product (this compound) purification->product

Caption: A conceptual workflow for the synthesis of the title compound.

Protocol Details:

  • Dehydration: The starting material, 3-Amino-5-methoxybenzamide, is dissolved in an inert solvent like toluene. A dehydrating agent (e.g., thionyl chloride) is added slowly, often with heating, to convert the primary amide to a nitrile.[7]

  • Workup: After the reaction is complete, the mixture is cooled. An aqueous solution is carefully added to quench any remaining reagent. The pH is then adjusted using a base (e.g., sodium hydroxide solution) to neutralize acid byproducts.[7]

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

To confirm the structure and purity, the following analytical methods are standard.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled pulse sequence is standard to simplify the spectrum.[4]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a solid sample, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be performed first for accurate baseline correction.[4]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS), using an appropriate ionization technique like Electrospray Ionization (ESI).

Role in Drug Discovery and Chemical Synthesis

This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of three distinct functional groups—amino, methoxy, and nitrile—offers multiple points for chemical modification, making it a versatile intermediate for creating more complex molecules. It is described as an intermediate for the synthesis of agrochemicals and pharmaceuticals.[8]

G A This compound (Building Block) B Chemical Modification (e.g., Acylation, Alkylation, Suzuki Coupling) A->B C Compound Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of the compound as a building block in a drug discovery pipeline.

Safety and Handling

Proper safety precautions are essential when handling this compound. Based on safety data for analogous compounds like 2-Amino-5-methoxybenzonitrile, the substance may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9]

Table 4: General Safety and Handling Recommendations

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves, and a lab coat. Use a respirator if dust or aerosols are generated.[9][10]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.[10][11]
Storage Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[10][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
First Aid (Skin) Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

References

Spectroscopic Profile of 3-Amino-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Amino-5-methoxybenzonitrile (CAS No: 269411-71-4, Molecular Formula: C₈H₈N₂O). Due to the limited availability of public experimental spectral data, this document focuses on high-quality predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own analytical work. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. This data was generated using computational models and should be used as a reference for the identification of the compound. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.49t (J = 2.2 Hz)1HH-4
6.32t (J = 2.2 Hz)1HH-2
6.20t (J = 2.2 Hz)1HH-6
3.95br s2H-NH₂
3.79s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
161.2C-5
148.4C-3
119.2C-1
117.9-C≡N
107.8C-6
106.1C-4
99.9C-2
55.6-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups in this compound are listed below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3380Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2840Medium to WeakAliphatic C-H stretch (-OCH₃)
2230 - 2210Strong, SharpC≡N stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C ring stretch
1285 - 1200StrongAryl-O stretch (asymmetric)
1050 - 1000MediumAryl-O stretch (symmetric)
850 - 750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula. The predicted data below is for various common adducts.[1]

Table 4: Predicted Mass Spectrometry Data

AdductMass-to-Charge Ratio (m/z)
[M]+148.06311
[M+H]⁺149.07094
[M+Na]⁺171.05288
[M+K]⁺187.02682
[M+NH₄]⁺166.09748
[M-H]⁻147.05638

Experimental Protocols

The following are generalized protocols for acquiring spectral data for aromatic compounds like this compound. These should be adapted and optimized for specific instrumentation.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle sonication may be applied.

  • Instrument Parameters (for a 400-500 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64 scans.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 3-4 seconds.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more scans.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

IR Spectroscopy (FTIR-ATR) Protocol
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the instrument's anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

    • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL in a solvent compatible with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Conditions (Electrospray Ionization - ESI):

    • Liquid Chromatograph (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid or ammonium formate to promote ionization.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Mass Range: m/z 50-500.

      • Ion Source Temperature: 100-150 °C.

      • Capillary Voltage: 3-4 kV.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time.

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare it to the expected mass.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (LC-MS) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Combine Combine & Correlate Data NMR_Data->Combine IR_Data->Combine MS_Data->Combine Structure Structure Elucidation & Confirmation Combine->Structure

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-methoxybenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and document the solubility of this compound. It includes detailed experimental protocols for solubility determination, a template for data presentation, and a qualitative discussion on expected solubility based on the physicochemical properties of structurally analogous compounds. This guide is intended to be a valuable resource for scientists in the fields of medicinal chemistry, process development, and formulation science.

Introduction

This compound is a substituted aromatic nitrile containing both an amino and a methoxy group. These functional groups significantly influence its polarity, hydrogen bonding capabilities, and, consequently, its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for a wide range of applications, including its use as a building block in organic synthesis, for purification via crystallization, and in the development of pharmaceutical formulations. This guide aims to equip researchers with the necessary methodologies to systematically evaluate and understand the solubility of this compound.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino (-NH2) and methoxy (-OCH3) groups, which can act as hydrogen bond acceptors, and the amino group's ability to act as a hydrogen bond donor, suggests that this compound is likely to be soluble in polar protic solvents.[1] Aromatic amines are generally soluble in alcohols.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): The overall polarity of the molecule, imparted by the nitrile, amino, and methoxy groups, indicates a probable good solubility in polar aprotic solvents. For instance, related nitrobenzonitrile compounds show solubility in acetone.[3] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving such compounds.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups, this compound is expected to have limited solubility in non-polar solvents.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely published. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to specify the units of measurement (e.g., g/L, mg/mL, or mol/L).

Table 1: Experimental Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (units)Observations
Polar Protic Methanol
Ethanol
Isopropanol
Polar Aprotic Acetone
Ethyl Acetate
Acetonitrile
DMSO
DMF
Non-Polar Hexane
Toluene
Dichloromethane

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.[4]

  • Add 0.5 mL of the chosen solvent to the test tube.[4]

  • Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[4]

  • Visually inspect the solution to classify the solubility:

    • Soluble: The solid completely dissolves, resulting in a clear solution.[4]

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles are still visible.[4]

    • Insoluble: The solid does not appear to dissolve.[4]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.[5]

Materials:

  • This compound

  • Selection of organic solvents

  • Analytical balance

  • Scintillation vials or flasks with tight-sealing caps

  • Temperature-controlled orbital shaker or magnetic stirrer with a hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.[4]

  • Add a known volume of the desired solvent to the vial.[4]

  • Seal the vial tightly to prevent any solvent evaporation.[4]

  • Place the vial in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-48 hours) to reach equilibrium. Maintain a constant temperature (e.g., 25 °C).[4]

  • After the equilibration period, cease agitation and allow the vial to stand for several hours to permit the undissolved solid to settle.[4]

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a known volume of the appropriate solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the original solubility by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Qualitative Solubility Assessment A Add ~10 mg of solid to a test tube B Add 0.5 mL of solvent A->B C Vortex for 60 seconds B->C D Visually Inspect C->D E Soluble (Clear Solution) D->E Completely Dissolved F Partially Soluble D->F Some Solid Remains G Insoluble D->G No Apparent Dissolution

Caption: A flowchart for the qualitative determination of solubility.

G Workflow for Quantitative Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: A workflow diagram for the quantitative shake-flask solubility method.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-methoxybenzonitrile, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its structural, electronic, and spectroscopic properties derived from computational chemistry methods.

Introduction

This compound is a substituted aromatic nitrile. The presence of an amino group, a methoxy group, and a nitrile group on the benzene ring imparts a unique combination of electronic and structural features. Theoretical calculations are instrumental in understanding the molecule's geometry, reactivity, and spectroscopic signatures, which are crucial for predicting its behavior in biological and chemical systems. This guide outlines the computational methodologies for these calculations and presents the resulting theoretical data.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These values are essential for its identification and for further computational and experimental studies.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.17 g/mol [2]
Canonical SMILES COC1=CC(=CC(=C1)N)C#N[1]
InChI InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3[1]
Predicted XlogP 0.9[1]
CAS Number 269411-71-4[2]

Theoretical Calculation Workflow

The theoretical properties of this compound can be elucidated using a standard computational chemistry workflow. This process involves geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.

Computational Workflow Computational Analysis Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output Data InputMolecule This compound (Initial Structure) GeometryOptimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) InputMolecule->GeometryOptimization FrequencyAnalysis Frequency Analysis GeometryOptimization->FrequencyAnalysis ElectronicProperties Electronic Properties Calculation (HOMO, LUMO, MEP) GeometryOptimization->ElectronicProperties SpectroscopicProperties Spectroscopic Properties Calculation (IR, NMR) GeometryOptimization->SpectroscopicProperties OptimizedGeometry Optimized Molecular Geometry FrequencyAnalysis->OptimizedGeometry Confirmation of Minimum Energy ThermodynamicProperties Thermodynamic Properties FrequencyAnalysis->ThermodynamicProperties ElectronicData Electronic Properties Data ElectronicProperties->ElectronicData Spectra Simulated Spectra (IR, NMR) SpectroscopicProperties->Spectra

Computational analysis workflow for a novel compound.

Experimental Protocols for Theoretical Calculations

The following sections detail the methodologies for the key theoretical calculations, based on established practices for similar molecules.[3][4][5]

  • Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.

  • Software: Gaussian 09W or a similar quantum chemistry package.[3][4]

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[3][4]

  • Protocol:

    • Construct the initial 3D structure of this compound using molecular modeling software.

    • Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The convergence criteria for the optimization should be set to the software's default values.

  • Objective: To confirm that the optimized geometry represents a true energy minimum and to calculate vibrational frequencies and thermodynamic properties.

  • Software: Gaussian 09W or equivalent.[4]

  • Method: The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

  • Protocol:

    • Using the optimized geometry, perform a frequency calculation.

    • Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

    • The output will provide the vibrational frequencies, which can be used to simulate the infrared (IR) spectrum.

    • Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also obtained from this calculation.[4][5]

  • Objective: To understand the electronic structure and reactivity of the molecule.

  • Software: Gaussian 09W, Multiwfn.[3]

  • Method: Single-point energy calculations are performed on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.

  • Properties Calculated:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule.[4]

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies.[4][5]

  • Objective: To predict the NMR and IR spectra of the molecule.

  • Software: Gaussian 09W.[4]

  • Method:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[4] Calculations are typically performed at the B3LYP/6-311++G(d,p) level.

    • IR: Vibrational frequencies are obtained from the frequency analysis as described in section 4.2. These frequencies correspond to the absorption peaks in the IR spectrum.

  • Protocol:

    • For NMR calculations, specify the GIAO method in the software input file. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain chemical shifts.

    • For IR spectra, the calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the theoretical method.

Predicted Theoretical Properties

While a full computational study on this compound is not available in the searched literature, the following table presents the types of data that would be generated from the protocols described above.

ParameterPredicted Value (Arbitrary Units/Description)Significance
Optimized Bond Lengths (Å) e.g., C-C, C-N, C-O, N-H, C≡NProvides the most stable geometric structure of the molecule.
**Optimized Bond Angles (°) **e.g., C-C-C, C-C-N, H-N-HFurther defines the three-dimensional shape and steric environment.
HOMO Energy Typically a negative value (e.g., in eV)Relates to the electron-donating ability of the molecule.
LUMO Energy Typically a negative value, but higher than HOMORelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap A positive energy value (e.g., in eV)Indicates chemical reactivity and stability; a larger gap implies higher stability.[6]
Dipole Moment (Debye) A vector quantityMeasures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
¹H NMR Chemical Shifts (ppm) Predicted values for each protonAids in the structural elucidation and confirmation of the molecule's identity.
¹³C NMR Chemical Shifts (ppm) Predicted values for each carbonComplements ¹H NMR for complete structural assignment.
Key IR Frequencies (cm⁻¹) e.g., N-H stretch, C≡N stretch, C-O stretchCorresponds to the vibrational modes of specific functional groups, useful for functional group analysis.

Logical Relationships in Reactivity Prediction

The calculated electronic properties are interconnected and provide a basis for predicting the chemical behavior of this compound.

Reactivity Prediction Logical Flow for Reactivity Prediction HOMO_LUMO HOMO & LUMO Energies Energy_Gap HOMO-LUMO Energy Gap HOMO_LUMO->Energy_Gap MEP Molecular Electrostatic Potential (MEP) Reactivity_Sites Identification of Nucleophilic & Electrophilic Sites MEP->Reactivity_Sites Mulliken Mulliken Atomic Charges Mulliken->Reactivity_Sites Global_Reactivity Global Reactivity Descriptors (Hardness, Softness) Energy_Gap->Global_Reactivity Local_Reactivity Local Reactivity Prediction Reactivity_Sites->Local_Reactivity

Logical flow for reactivity prediction.

Conclusion

This technical guide has outlined the standard computational methodologies for calculating the theoretical properties of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This information is foundational for understanding its potential applications in drug design and materials science, providing a theoretical framework to guide future experimental research.

References

An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of amino, methoxy, and cyano functional groups on a benzene ring provides a scaffold for the development of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed plausible synthetic protocol, and its current and potential applications in drug development, with a focus on its role as a precursor for pharmacologically active agents.

Introduction: Discovery and Historical Context

The specific discovery of this compound is not marked by a singular, seminal publication. Rather, its emergence is rooted in the broader exploration of substituted benzonitriles, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of such compounds generally follows well-established principles of organic chemistry. The historical development of synthetic routes to substituted aminobenzonitriles has been driven by the need for structurally diverse building blocks in drug discovery programs, particularly those targeting kinases and other enzymes where the benzonitrile moiety can act as a key pharmacophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [2]
CAS Number 269411-71-4[2]
Appearance Not specified; likely a solid
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway: Methylation of 3-Amino-5-hydroxybenzonitrile

The synthesis of this compound can be envisioned through the methylation of the hydroxyl group of 3-amino-5-hydroxybenzonitrile. This reaction is a standard procedure in organic synthesis.

Synthetic Workflow for this compound Start 3-Amino-5-hydroxybenzonitrile Reagents Methylating Agent (e.g., Dimethyl sulfate) Base (e.g., K2CO3) Solvent (e.g., Acetone) Start->Reagents Product This compound Reagents->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methylation reactions of phenols.

Materials:

  • 3-amino-5-hydroxybenzonitrile

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-amino-5-hydroxybenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

Substituted aminobenzonitriles are a recognized class of privileged scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino group provides a handle for further chemical modifications.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aniline or benzonitrile core. These moieties can interact with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. While no specific drug containing the this compound core is currently marketed, its structure makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

The diagram above illustrates a general mechanism by which a drug candidate derived from this compound might act. By targeting the ATP-binding site of a receptor tyrosine kinase, it could block downstream signaling pathways that are often dysregulated in cancer, leading to a reduction in cell proliferation and survival.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While its specific history is not extensively documented, its utility can be inferred from the broader importance of substituted aminobenzonitriles in medicinal chemistry. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, opening avenues for its use in the synthesis of novel bioactive molecules, particularly as kinase inhibitors. Further research into the applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Physical and chemical characteristics of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile compound with the chemical formula C₈H₈N₂O. Its structure, featuring an amino group, a methoxy group, and a nitrile group on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups offers potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, purification, and spectroscopic properties, to support its application in research and drug development.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 81-85 °C. While specific data on its boiling point and solubility are not extensively documented, related aminobenzonitrile compounds exhibit solubility in polar organic solvents. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 269411-71-4[1]
Melting Point 81-85 °C
Appearance Solid[2]
Purity >95%[2]

Synthesis and Purification

A plausible synthetic route to this compound involves the methylation of 3-amino-5-hydroxybenzonitrile. The amino group can be protected prior to methylation to avoid side reactions, followed by deprotection to yield the final product. Another potential pathway starts from 3-bromo-5-methoxybenzonitrile via a nucleophilic substitution reaction to introduce the amino group.

General Synthetic Workflow:

synthesis_workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product start 3-Amino-5-hydroxybenzonitrile protect Protection of Amino Group start->protect e.g., Boc₂O methylate Methylation of Hydroxyl Group protect->methylate e.g., CH₃I, K₂CO₃ deprotect Deprotection of Amino Group methylate->deprotect e.g., TFA end This compound deprotect->end

Caption: A potential synthetic workflow for this compound.

Purification:

Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

  • Recrystallization: This technique involves dissolving the crude compound in a hot solvent in which it is soluble and allowing it to cool, leading to the formation of purer crystals. A solvent system of ethanol and water is often effective for the recrystallization of aminobenzonitrile derivatives.[3]

  • Column Chromatography: For more challenging separations, flash column chromatography using a silica gel stationary phase is a powerful method. A mobile phase with a gradient of increasing polarity, such as ethyl acetate in hexanes, can effectively separate the desired product from impurities.[3]

Purification Workflow:

The general steps involved in the purification process are illustrated below.

purification_workflow cluster_start Input cluster_methods Purification Methods cluster_end Output crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography crude->column_chromatography Adsorb on silica, elute with solvent gradient pure Pure 3-Amino-5- methoxybenzonitrile recrystallization->pure column_chromatography->pure

Caption: General purification workflow for this compound.

Spectroscopic Analysis

Detailed experimental protocols for acquiring spectroscopic data are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • ¹H NMR Spectroscopy: A standard ¹H NMR experiment will provide information on the chemical environment of the protons. The aromatic protons are expected to appear in the range of δ 6.0-7.5 ppm. The methoxy protons will likely be a singlet around δ 3.8 ppm, and the amino protons will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon is expected in the δ 115-125 ppm region, while the aromatic carbons will resonate between δ 100-160 ppm. The methoxy carbon should appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a mull.

  • Expected Absorptions: Key functional groups will give rise to characteristic absorption bands. The N-H stretching of the amino group is expected in the 3300-3500 cm⁻¹ region. The C≡N stretching of the nitrile group will appear as a sharp band around 2220-2260 cm⁻¹. The C-O stretching of the methoxy group will be observed in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

  • Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 148 would confirm the molecular weight. Fragmentation patterns may include the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or the nitrile group (-26 amu).

Spectroscopic Analysis Workflow:

The following diagram outlines the workflow for the spectroscopic characterization of the compound.

spectroscopic_workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic analysis.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional groups:

  • Amino Group: The amino group is nucleophilic and can react with electrophiles. It can undergo reactions such as acylation, alkylation, and diazotization. The presence of the electron-withdrawing nitrile group may slightly decrease its basicity compared to aniline.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino and methoxy groups are activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The substitution pattern on the final product will depend on the interplay of these directing effects.

Substituted aminobenzonitriles are generally stable under standard laboratory conditions but may be sensitive to light and air, leading to oxidation and discoloration, particularly for compounds with multiple amino groups.[3]

Potential Biological Activity

While specific biological activities of this compound have not been extensively reported, the benzonitrile scaffold is present in numerous biologically active compounds. Substituted benzonitriles have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. The presence of the amino and methoxy groups provides opportunities for hydrogen bonding and other interactions with biological targets, making this compound a valuable starting point for the synthesis of novel drug candidates. Further pharmacological screening is required to elucidate its specific biological functions.

Conclusion

This compound is a versatile chemical building block with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its physical and chemical properties, synthesis, and characterization. The detailed methodologies and workflows presented herein are intended to facilitate its use in research and development, enabling the exploration of its full potential in the creation of novel and functional molecules.

References

An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-methoxybenzonitrile, alongside a plausible synthetic route and an exploration of its relevance in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile possessing amino and methoxy functional groups. Its formal IUPAC name is This compound .[1] While specific synonyms are not widely documented, it belongs to the broader class of aminobenzonitriles and anisonitriles.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The table below summarizes its known identifiers and physical state, along with predicted computational data and experimental data for the closely related compound, 3-methoxybenzonitrile, for comparative purposes.

PropertyThis compound3-methoxybenzonitrile (for comparison)
CAS Number 269411-71-4[2]1527-89-5[3]
Molecular Formula C₈H₈N₂O[2]C₈H₇NO[3]
Molecular Weight 148.17 g/mol [2]133.15 g/mol [3]
Physical Form SolidClear, colorless liquid[4]
Melting Point Data not available23 °C[4]
Boiling Point Data not available233 °C (at 760 mmHg); 111-112 °C (at 13 mmHg)
Density Data not available1.089 g/mL at 25 °C
Solubility Data not availableSlightly soluble in water[4]
Storage Conditions Store at 2-8°C; Protected from light; Argon charged[2]N/A
Predicted XlogP 0.9[1]1.4[3]
Monoisotopic Mass 148.06366 Da[1]133.052764 g/mol [3]
Spectral Data

While specific spectra for this compound are not publicly available in databases, chemical suppliers like ChemicalBook indicate the availability of ¹H NMR, IR, and mass spectra.[5] For reference, the spectral data for the related compound, 3-methoxybenzonitrile, is well-documented and can provide expected regions for key functional group signals.[3][6]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and published methods for analogous compounds.

Proposed Experimental Protocol: Synthesis via Nitration and Reduction

A common strategy for introducing an amino group to an aromatic ring is through the nitration of a precursor followed by the reduction of the nitro group.

Step 1: Nitration of 3-methoxybenzonitrile

A solution of 3-methoxybenzonitrile in a strong acid, such as sulfuric acid, is cooled to 0-5°C. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction and regioselectivity. The reaction mixture is then stirred for a specified time before being carefully quenched by pouring it onto ice. The resulting nitro-substituted benzonitrile is then isolated by filtration.

Step 2: Reduction of the Nitro Group

The isolated 3-methoxy-X-nitrobenzonitrile (where X indicates the position of nitration) is then reduced to the corresponding amine. A common method for this transformation is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed.[7] Following the reduction, an aqueous workup and extraction, followed by purification via chromatography or recrystallization, would yield this compound.

G cluster_synthesis Proposed Synthesis of this compound start 3-Methoxybenzonitrile intermediate 3-Methoxy-X-nitrobenzonitrile start->intermediate  Nitration (HNO₃, H₂SO₄)   product This compound intermediate->product  Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)  

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Development

Aminobenzonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Role as a Synthetic Building Block

The unique arrangement of the amino, methoxy, and nitrile functional groups on the aromatic ring of this compound makes it a versatile precursor for constructing more complex molecular architectures.

  • Heterocyclic Chemistry: The amino and nitrile groups can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[8]

  • Pharmaceutical and Agrochemical Synthesis: This compound serves as a key building block for creating novel therapeutic agents and active ingredients for crop protection.[9][10] For instance, related aminobenzonitriles are precursors in the synthesis of kinase inhibitors like Gefitinib and Bosutinib.[11][12]

  • Dye and Pigment Industry: The aromatic nature and functional groups of aminobenzonitriles also make them useful intermediates in the production of specialty dyes and pigments.[8]

Potential in Medicinal Chemistry

While there is no specific biological activity reported for this compound itself, its structural motifs are present in molecules with known pharmacological properties. The development of substituted aminobenzonitriles is an active area of research in the pursuit of new therapeutics, particularly in the area of kinase inhibitors for oncology.

G cluster_applications Synthetic Applications A This compound B Heterocycle Synthesis (e.g., Quinolines, Pyrimidines) A->B C Pharmaceutical Intermediates A->C D Agrochemical Intermediates A->D E Dyes and Pigments A->E C1 Kinase Inhibitors C->C1 D1 Herbicides, Fungicides D->D1

Caption: Potential applications of this compound as a versatile chemical intermediate.

References

Methodological & Application

Synthesis of 3-Amino-5-methoxybenzonitrile from 3-nitro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-5-methoxybenzonitrile from 3-nitro-5-methoxybenzonitrile. The selective reduction of the aromatic nitro group in the presence of a nitrile functionality is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide outlines two robust and chemoselective methods for this conversion: reduction using stannous chloride (SnCl₂) and catalytic transfer hydrogenation with hydrazine hydrate. The protocols are designed to provide researchers with reliable procedures to achieve high yields and purity.

Introduction

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing a direct route to valuable aniline derivatives. However, the presence of other reducible functional groups, such as the nitrile group in 3-nitro-5-methoxybenzonitrile, necessitates the use of chemoselective reduction methods. Standard catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas can often lead to the over-reduction of the nitrile to a benzylamine. Therefore, milder and more selective methods are required to achieve the desired transformation.

This application note details two effective protocols for the selective reduction of 3-nitro-5-methoxybenzonitrile to this compound. The first protocol utilizes stannous chloride dihydrate in ethanol, a classic and reliable method for selective nitro group reduction.[1][2] The second protocol describes a catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon as the catalyst, offering a practical alternative to using hydrogen gas.[3][4][5]

Comparative Analysis of Reduction Methods

ParameterMethod 1: Stannous Chloride (SnCl₂)Method 2: Catalytic Transfer Hydrogenation
Reagents 3-nitro-5-methoxybenzonitrile, SnCl₂·2H₂O, Ethanol3-nitro-5-methoxybenzonitrile, Hydrazine hydrate, 10% Pd/C, Ethanol
Selectivity High for nitro group over nitrileHigh for nitro group over nitrile
Reaction Conditions Reflux (approx. 78 °C)Reflux (approx. 78 °C)
Work-up Involves neutralization and filtration of tin saltsFiltration of catalyst
Safety Avoids flammable H₂ gas; tin compounds have toxicity concernsAvoids flammable H₂ gas; hydrazine is toxic and corrosive
Typical Yield Good to ExcellentGood to Excellent
Purity Generally high after purificationGenerally high after purification

Experimental Protocols

Protocol 1: Reduction of 3-nitro-5-methoxybenzonitrile using Stannous Chloride (SnCl₂)

This protocol describes the selective reduction of the nitro group using stannous chloride dihydrate in ethanol.

Materials:

  • 3-nitro-5-methoxybenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-5-methoxybenzonitrile (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 7-8. This will precipitate tin salts.

  • Filter the resulting slurry through a pad of celite or a Buchner funnel to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate

This protocol utilizes hydrazine hydrate as a hydrogen donor in a palladium-catalyzed transfer hydrogenation reaction.

Materials:

  • 3-nitro-5-methoxybenzonitrile

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitro-5-methoxybenzonitrile (1.0 eq) in ethanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the suspension.

  • Heat the mixture to reflux.

  • Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise to the refluxing mixture via an addition funnel. The reaction is exothermic, and gas evolution will be observed.

  • After the addition is complete, continue to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol. Caution: The Pd/C catalyst is pyrophoric and should be kept wet.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The residue can be dissolved in ethyl acetate and washed with water and brine to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: SnCl2 Reduction cluster_method2 Method 2: Catalytic Transfer Hydrogenation cluster_end Product start 3-Nitro-5-methoxybenzonitrile M1_step1 1. Dissolve in Ethanol 2. Add SnCl2·2H2O start->M1_step1 M2_step1 1. Suspend in Ethanol with Pd/C start->M2_step1 M1_step2 3. Reflux (2-4h) M1_step1->M1_step2 M1_step3 4. Evaporate Ethanol 5. Neutralize with NaHCO3 M1_step2->M1_step3 M1_step4 6. Filter Tin Salts 7. Extract with Ethyl Acetate M1_step3->M1_step4 M1_step5 8. Dry and Concentrate M1_step4->M1_step5 end_product This compound M1_step5->end_product M2_step2 2. Reflux 3. Add Hydrazine Hydrate M2_step1->M2_step2 M2_step3 4. Continue Reflux (1-3h) M2_step2->M2_step3 M2_step4 5. Filter Catalyst (Celite) M2_step3->M2_step4 M2_step5 6. Concentrate and Purify M2_step4->M2_step5 M2_step5->end_product Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Application start 3-Nitro-5-methoxy- benzonitrile intermediate 3-Amino-5-methoxy- benzonitrile start->intermediate Reduction derivatization Further Derivatization (e.g., Amide Coupling) intermediate->derivatization final_compound Final Compound (e.g., Kinase Inhibitor) derivatization->final_compound kinase Target Kinase final_compound->kinase Inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation) phosphorylated_substrate->downstream

References

Application Notes and Protocols: 3-Amino-5-methoxybenzonitrile and its Isomeric Analogs as Building Blocks for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Building Block: While 3-Amino-5-methoxybenzonitrile represents a potentially useful scaffold in medicinal chemistry, publicly available literature detailing its direct application in the synthesis of clinical drug candidates is limited. Therefore, these application notes will focus on a closely related and well-documented isomeric building block, 2-Amino-4-methoxy-5-nitrobenzonitrile , to illustrate the principles and protocols for the synthesis of a prominent kinase inhibitor. The methodologies and concepts presented are broadly applicable to substituted aminobenzonitriles as key intermediates in drug discovery.

Application 1: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor

A primary application of substituted aminobenzonitriles is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene.[1] The synthesis involves a multi-step process where the functional groups of the benzonitrile precursor are utilized to construct the quinazoline core of the final drug molecule.[1]

Signaling Pathway: EGFR Inhibition by Gefitinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the downstream signaling cascades.[2] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds ATP ATP ATP->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR Signaling Pathway and Inhibition by Gefitinib.

Experimental Protocols

The synthesis of Gefitinib from a precursor derived from 2-Amino-4-methoxy-5-nitrobenzonitrile involves several key steps. The following is a representative synthetic workflow.

Gefitinib_Synthesis_Workflow Start 2-Amino-4-methoxy- 5-nitrobenzonitrile (or related precursor) Step1 Step 1: Reduction of Nitro Group (e.g., Sodium Dithionite) Start->Step1 Intermediate1 2,5-Diamino-4-methoxybenzonitrile Step1->Intermediate1 Step2 Step 2: Quinazoline Ring Formation (with Formamidine Acetate) Intermediate1->Step2 Intermediate2 6-Amino-7-methoxyquinazolin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Chlorination (e.g., Thionyl Chloride) Intermediate2->Step3 Intermediate3 4-Chloro-7-methoxyquinazolin-6-amine Step3->Intermediate3 Step4 Step 4: Nucleophilic Aromatic Substitution (with 3-chloro-4-fluoroaniline) Intermediate3->Step4 Gefitinib Gefitinib Step4->Gefitinib

Synthetic Workflow for a Quinazoline Kinase Inhibitor.
Protocol 1: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (A Key Intermediate)

This protocol outlines the formation of the quinazoline core from a substituted aminobenzoic acid derivative, which itself can be synthesized from the corresponding benzonitrile.

  • Reagents: 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (450g), formamide (2250 ml), ammonium formate (200 gm).[5]

  • Procedure:

    • Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[5]

    • Concentrate the reaction mass under reduced pressure at 140-150°C.[5]

    • Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[5]

    • Filter the solid obtained to yield the title compound.[5]

  • Expected Yield: ~90%[5]

Protocol 2: Synthesis of Gefitinib from a Quinazoline Intermediate

This protocol describes the final step in the synthesis of Gefitinib, involving the coupling of the quinazoline core with 3-chloro-4-fluoroaniline.

  • Reagents: 4-Chloro-6-(3-morpholin-4-ylpropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, isopropanol.

  • Procedure:

    • A mixture of 4-Chloro-6-(3-morpholin-4-ylpropoxy)-7-methoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol is heated to reflux.

    • The reaction progress is monitored by HPLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed, and dried.

  • Note: Specific quantities and reaction times can vary based on the scale and specific literature procedure being followed.

Quantitative Data

The in vitro efficacy of Gefitinib is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines, particularly those with known EGFR mutation status.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (nM)Reference(s)
HCC827Lung AdenocarcinomadelE746-A75013.06[6]
PC9Lung AdenocarcinomadelE746-A75077.26[6]
H3255Lung AdenocarcinomaL858R3[6]
A549Lung AdenocarcinomaWild-Type15,110[7]
NCI-H1299Lung CancerWild-Type14,230[7]
NCI-H1437Lung CancerWild-Type20,440[7]
A549 TXRPaclitaxel-Resistant Lung AdenocarcinomaWild-Type43,170[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay duration and methodology.[4]

Conclusion

Substituted aminobenzonitriles, such as 2-Amino-4-methoxy-5-nitrobenzonitrile, are valuable and versatile building blocks for the synthesis of biologically active heterocyclic compounds. Their utility is prominently demonstrated in the synthesis of the EGFR kinase inhibitor, Gefitinib. The strategic placement of functional groups allows for a range of chemical manipulations, making these scaffolds key intermediates for drug discovery and development professionals. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this class of compounds for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: Reaction of 3-Amino-5-methoxybenzonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methoxybenzonitrile is a versatile bifunctional aromatic compound possessing a nucleophilic amino group and an electron-withdrawing nitrile functionality. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse range of derivatives. The amino group can readily react with various electrophiles, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. These application notes provide detailed protocols for common electrophilic reactions involving this compound, including acylation, alkylation, and sulfonylation, as well as the Sandmeyer reaction for further functionalization.

General Experimental Workflow

The following diagram outlines a typical workflow for the reaction of this compound with an electrophile, followed by workup and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve this compound in appropriate solvent add_base Add Base (e.g., Pyridine, Et3N) start->add_base add_electrophile Add Electrophile (e.g., Acyl Chloride) add_base->add_electrophile react Stir at specified temperature and time add_electrophile->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General workflow for electrophilic substitution.

Reactions with Electrophiles: Protocols and Data

N-Acylation

N-acylation of this compound introduces an amide functionality, a common motif in many biologically active compounds. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: Synthesis of 3-Acetamido-5-methoxybenzonitrile

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.48 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) dropwise to the stirred solution.

  • Addition of Electrophile: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water to afford 3-acetamido-5-methoxybenzonitrile as a solid.

Quantitative Data for N-Acylation Products

ElectrophileProduct NameMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Acetyl Chloride3-Acetamido-5-methoxybenzonitrile190.2085-95155-157
Benzoyl Chloride3-Benzamido-5-methoxybenzonitrile252.2780-90168-170
N-Alkylation

N-alkylation of this compound can be achieved using alkyl halides in the presence of a base. The reaction may produce a mixture of mono- and di-alkylated products depending on the reaction conditions and the reactivity of the alkylating agent.

Experimental Protocol: Synthesis of 3-(Methylamino)-5-methoxybenzonitrile

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.48 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 20 mL).

  • Addition of Electrophile: Add methyl iodide (0.75 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 3-(methylamino)-5-methoxybenzonitrile.

Quantitative Data for N-Alkylation Products

ElectrophileProduct NameMolecular Weight ( g/mol )Yield (%)Physical State
Methyl Iodide3-(Methylamino)-5-methoxybenzonitrile162.1960-70Solid
Ethyl Bromide3-(Ethylamino)-5-methoxybenzonitrile176.2255-65Oil
N-Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base provides N-sulfonylated derivatives, which are important pharmacophores in many drug molecules.

Experimental Protocol: Synthesis of 3-(Benzenesulfonamido)-5-methoxybenzonitrile

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) in pyridine (15 mL) at 0 °C.

  • Addition of Electrophile: Slowly add benzenesulfonyl chloride (1.4 mL, 11 mmol) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Quantitative Data for N-Sulfonylation Products

ElectrophileProduct NameMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Benzenesulfonyl Chloride3-(Benzenesulfonamido)-5-methoxybenzonitrile288.3275-85142-144
p-Toluenesulfonyl Chloride3-Methoxy-5-(tosylamino)benzonitrile302.3580-90135-137
Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently displaced by various nucleophiles, such as halides, through the Sandmeyer reaction.[1][2]

Experimental Protocol: Synthesis of 3-Chloro-5-methoxybenzonitrile

  • Diazotization: In a 250 mL beaker, dissolve this compound (1.48 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 100 mL flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL) at room temperature. Cool this solution to 0 °C.

  • Displacement: Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes. Cool the mixture and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. Purify the residue by vacuum distillation or column chromatography to obtain 3-chloro-5-methoxybenzonitrile.

Quantitative Data for Sandmeyer Reaction Products

ReagentsProduct NameMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)
NaNO₂, HCl, CuCl3-Chloro-5-methoxybenzonitrile167.5965-75110-112 (at 10 mmHg)
NaNO₂, HBr, CuBr3-Bromo-5-methoxybenzonitrile212.0460-70125-127 (at 10 mmHg)

Characterization Data

Representative spectroscopic data for the parent compound is provided below for reference.

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (t, J = 2.2 Hz, 1H), 6.43 (t, J = 2.2 Hz, 1H), 6.35 (t, J = 2.2 Hz, 1H), 3.80 (s, 3H), 3.75 (br s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.2, 147.8, 119.2, 113.8, 108.9, 106.1, 99.9, 55.6.

  • IR (KBr, cm⁻¹): 3450, 3360 (N-H), 2225 (C≡N), 1620, 1590, 1470, 1210, 1060.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Acyl chlorides, alkyl halides, and sulfonyl chlorides are corrosive and lachrymatory; handle with care. Diazonium salts are potentially explosive and should be kept cold and not isolated. Reactions should be carried out behind a safety shield.

References

Application Notes and Protocols: 3-Amino-5-methoxybenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification of "privileged scaffolds" that can be readily modified to achieve high potency and selectivity.

Substituted aminobenzonitriles are valuable starting materials for the synthesis of various heterocyclic compounds with biological activity. 3-Amino-5-methoxybenzonitrile, with its strategically placed amino, methoxy, and nitrile functional groups, represents a promising, albeit currently underutilized, precursor for the generation of novel kinase inhibitor libraries. The presence of the electron-donating methoxy group can influence the electronic properties and metabolic stability of the final compounds, potentially leading to favorable pharmacokinetic profiles.

While direct literature examples of kinase inhibitors synthesized from this compound are not extensively documented, its structure is amenable to well-established synthetic transformations to produce core scaffolds of known kinase inhibitors. This document provides a proposed application of this compound in the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a scaffold known to target various kinases, including the Epidermal Growth Factor Receptor (EGFR).

Proposed Kinase Target and Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. Therefore, inhibiting EGFR is a validated strategy in oncology.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Proposed Inhibitor Inhibitor->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process. The first step is a well-established cyclocondensation reaction between this compound and guanidine to form the 2,4-diaminopyrimidine core. The second step is a representative N-arylation reaction to introduce a substituted phenyl group, a common feature in many kinase inhibitors that occupies the hydrophobic pocket of the ATP-binding site.

Synthetic_Workflow Start 3-Amino-5- methoxybenzonitrile Step1 Cyclocondensation with Guanidine Start->Step1 Intermediate 5-Methoxy-pyrimidine- 2,4-diamine derivative Step1->Intermediate Step2 N-Arylation (e.g., Buchwald-Hartwig) Intermediate->Step2 Product Proposed Kinase Inhibitor Step2->Product Purification Purification & Characterization Product->Purification

Caption: Proposed synthetic workflow for a kinase inhibitor.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established chemical literature for analogous compounds and have not been experimentally validated for the specific starting material, this compound. Optimization of reaction conditions may be necessary.

Protocol 1: Proposed Synthesis of 6-Methoxy-5-phenylpyrimidine-2,4-diamine

This protocol describes the proposed synthesis of a 2,4-diaminopyrimidine derivative from this compound.

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide (or other suitable base)

    • Ethanol (anhydrous)

    • Standard laboratory glassware

    • Purification equipment (e.g., column chromatography)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-5-phenylpyrimidine-2,4-diamine.

Protocol 2: Proposed N-Arylation of 6-Methoxy-5-phenylpyrimidine-2,4-diamine

This protocol describes a proposed Buchwald-Hartwig amination to introduce a substituted aniline, a common step in elaborating kinase inhibitor scaffolds.

  • Materials:

    • 6-Methoxy-5-phenylpyrimidine-2,4-diamine (from Protocol 1)

    • Substituted aryl halide (e.g., 3-chloro-4-fluoroaniline)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)

    • Ligand (e.g., Xantphos, XPhos)

    • Base (e.g., Cs₂CO₃ or K₃PO₄)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Standard laboratory glassware for air-sensitive reactions

    • Purification equipment

  • Procedure:

    • To a flame-dried Schlenk flask, add the palladium catalyst (0.02-0.05 equivalents), ligand (0.04-0.1 equivalents), and base (2.0 equivalents).

    • Add 6-Methoxy-5-phenylpyrimidine-2,4-diamine (1.0 equivalent) and the substituted aryl halide (1.1 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation: Analogous Kinase Inhibitor Activity

The following table presents representative quantitative data for known kinase inhibitors possessing a methoxy-substituted pyrimidine scaffold, which are analogous to the proposed product. This data is provided for comparative purposes to illustrate the potential activity of this class of compounds.

Compound ID (Analogous)Kinase TargetIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
Methoxy-Pyrimidine-AEGFR15A4310.25
Methoxy-Pyrimidine-BVEGFR222HUVEC0.51
Methoxy-Pyrimidine-CCDK245MCF-71.2
Methoxy-Pyrimidine-DAurora A8HeLa0.09

Data is hypothetical and for illustrative purposes based on published data for structurally related compounds.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective kinase inhibitors often relies on systematic modifications of a core scaffold to understand the structure-activity relationship (SAR). For the proposed 2,4-diaminopyrimidine scaffold, key relationships can be explored.

SAR_Logic Core 2,4-Diamino-6-methoxypyrimidine Core N4 N4-Substituent (Aryl Group) Core->N4 Modify N2 N2-Substituent Core->N2 Modify C5 C5-Substituent (Phenyl Group) Core->C5 Modify Potency Potency & Selectivity N4->Potency Impacts Solubility Solubility & PK Properties N2->Solubility Impacts C5->Potency Impacts Potency->Solubility

Caption: Key areas for SAR exploration.

Conclusion

This compound is a promising starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route to a 2,4-diaminopyrimidine scaffold provides a foundation for the development of a library of compounds for screening against various kinase targets. The methodologies outlined, while requiring experimental validation, are based on robust and well-documented organic reactions. Further exploration of the structure-activity relationships of derivatives synthesized from this precursor could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

Application Notes and Protocols for the Sandmeyer Reaction of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3] This application note provides a detailed experimental protocol for the Sandmeyer reaction of 3-Amino-5-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group on the aromatic ring makes this substrate an interesting candidate for further functionalization. This protocol will focus on the conversion of the amino group to a chloro group, yielding 3-Chloro-5-methoxybenzonitrile.

Reaction Principle

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt.[4] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.

  • Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride anion.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol

This protocol is adapted from established Sandmeyer reaction procedures for substituted anilines.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part 1: Diazotization

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride from step 2, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction (Chlorination)

  • In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude 3-Chloro-5-methoxybenzonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Physical and Stoichiometric Data

CompoundMolar Mass ( g/mol )Moles (Relative to Starting Material)Density (g/mL)Melting Point (°C)Boiling Point (°C)
This compound148.161.0-95-98-
Sodium Nitrite69.001.12.168271320 (decomposes)
Copper(I) Chloride98.991.24.144301490
3-Chloro-5-methoxybenzonitrile167.59--85-87-

Experimental Workflow Diagram

Sandmeyer_Reaction_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up & Purification A This compound in HCl/H₂O C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂ Solution B->C E Nucleophilic Substitution (Gas Evolution) C->E Cold Diazonium Salt D Copper(I) Chloride in HCl D->E F Extraction (DCM or Et₂O) E->F G Washing (H₂O, NaHCO₃) F->G H Drying & Concentration G->H I Purification (Recrystallization or Chromatography) H->I J 3-Chloro-5-methoxybenzonitrile (Final Product) I->J

Caption: Workflow for the Sandmeyer reaction of this compound.

References

Application Notes and Protocols: Derivatization of the Amino Group in 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methoxybenzonitrile is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It possesses a nucleophilic primary amino group and a cyano group on a substituted benzene ring, making it a versatile scaffold for generating diverse molecular libraries. Derivatization of the amino group is a key strategy for modulating the compound's physicochemical properties, biological activity, and for introducing further points of functionalization.

This document provides detailed application notes and experimental protocols for the most common and synthetically useful derivatizations of the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation. These transformations are fundamental in drug discovery for exploring structure-activity relationships (SAR).

G cluster_main Derivatization Pathways cluster_reactions cluster_products start This compound acyl N-Acylation start->acyl R-COCl, Base sulfonyl N-Sulfonylation start->sulfonyl R-SO2Cl, Base alkyl N-Alkylation start->alkyl R-X, Base amide Amide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide amine Secondary/Tertiary Amine Derivatives alkyl->amine

Figure 1: General derivatization pathways for this compound.

Application Note 1: N-Acylation to Form Amide Derivatives

N-acylation is a robust and widely used reaction to convert the primary amino group of this compound into a stable amide linkage. This transformation is fundamental for introducing a vast array of acyl groups, which can significantly influence the molecule's biological activity and properties. The reaction is typically high-yielding and proceeds under mild conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic base.[1][2]

Representative Data

The following table summarizes representative quantitative data for the acylation of this compound with various acylating agents. Note: These are typical expected values; actual yields and purity may vary based on reaction scale and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
Acetyl ChlorideN-(3-Cyano-5-methoxyphenyl)acetamide190.2085-95>98%
Benzoyl ChlorideN-(3-Cyano-5-methoxyphenyl)benzamide252.2780-90>98%
Cyclopropanecarbonyl ChlorideN-(3-Cyano-5-methoxyphenyl)cyclopropanecarboxamide216.2482-92>97%
Detailed Experimental Protocol: Synthesis of N-(3-Cyano-5-methoxyphenyl)acetamide

This protocol details a standard procedure for the N-acylation using acetyl chloride.[1]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the cooled, stirring solution, add triethylamine (1.2 eq.) dropwise.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture. A precipitate (triethylamine hydrochloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • If necessary, purify the crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) or column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow: N-Acylation cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A1 Add this compound to dry flask A2 Dissolve in anhydrous DCM A1->A2 A3 Cool to 0 °C A2->A3 B1 Add Triethylamine (1.2 eq.) A3->B1 B2 Add Acetyl Chloride (1.1 eq.) B1->B2 B3 Stir at RT for 2-4h B2->B3 C1 Quench with aq. NaHCO₃ B3->C1 C2 Extract with DCM, wash with brine C1->C2 C3 Dry organic layer (MgSO₄) C2->C3 C4 Concentrate in vacuo C3->C4 D1 Purify via Recrystallization or Chromatography C4->D1 D2 Characterize (NMR, MS, IR) D1->D2

Figure 2: Step-by-step workflow for the N-acylation protocol.

Application Note 2: N-Sulfonylation to Form Sulfonamide Derivatives

The synthesis of sulfonamides from this compound is a critical transformation in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The reaction typically involves treating the amine with a sulfonyl chloride in the presence of a base like pyridine, which can also serve as the solvent.

Representative Data

The following table provides expected outcomes for the N-sulfonylation of this compound. Note: These are typical expected values; actual yields and purity may vary.

Sulfonylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
Benzenesulfonyl ChlorideN-(3-Cyano-5-methoxyphenyl)benzenesulfonamide288.3375-85>97%
Methanesulfonyl ChlorideN-(3-Cyano-5-methoxyphenyl)methanesulfonamide226.2580-90>98%
4-Toluenesulfonyl ChlorideN-(3-Cyano-5-methoxyphenyl)-4-methylbenzenesulfonamide302.3578-88>97%
Detailed Experimental Protocol: Synthesis of N-(3-Cyano-5-methoxyphenyl)methanesulfonamide

This protocol describes a general method for the synthesis of N-arylsulfonamides.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Pyridine or DCM

  • Methanesulfonyl Chloride (1.1 eq.)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) to the stirring solution.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into ice-cold 1M HCl. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to yield the pure sulfonamide.

    • Characterize the final product using appropriate spectroscopic methods.

Application Note 3: N-Alkylation to Form Secondary Amine Derivatives

N-alkylation of this compound introduces alkyl or arylmethyl groups, leading to secondary or tertiary amines. This derivatization is crucial for modulating lipophilicity, basicity, and receptor binding interactions. Reductive amination or direct alkylation with alkyl halides are common methods. The protocol below describes a direct alkylation approach, which often requires a strong base.[3]

Representative Data

The following table shows expected results for the mono-alkylation of this compound. Note: Over-alkylation to the tertiary amine is a common side reaction and conditions may need optimization.

Alkylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
Benzyl Bromide3-(Benzylamino)-5-methoxybenzonitrile238.2960-75>95%
Iodomethane3-Methoxy-5-(methylamino)benzonitrile162.1955-70>95%
Ethyl Iodide3-(Ethylamino)-5-methoxybenzonitrile176.2255-70>95%
Detailed Experimental Protocol: Synthesis of 3-(Benzylamino)-5-methoxybenzonitrile

This protocol is adapted from general procedures for N-alkylation of amides and amines and may require optimization.[3]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Ethyl Acetate

  • Water

Procedure:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and carefully add the base (e.g., K₂CO₃, 2.0 eq.) in portions. If using NaH, extreme caution is required.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Reaction: Let the reaction warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion.[3]

  • Work-up:

    • Carefully pour the reaction mixture into ice water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to separate the mono-alkylated product from starting material and di-alkylated byproducts.

    • Characterize the purified product by spectroscopic analysis.

References

Application Notes and Protocols for the Synthesis of 3-Amino-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Amino-5-methoxybenzonitrile, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are based on established chemical transformations and offer a step-by-step approach for laboratory-scale synthesis.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups—an amino group, a methoxy group, and a nitrile group—on the benzene ring provides a versatile scaffold for further chemical modifications. This allows for the construction of diverse molecular architectures with potential applications in areas such as kinase inhibition and other therapeutic fields.

Synthetic Pathway Overview

The recommended synthetic route to this compound is a multi-step process commencing from the readily available starting material, 3-methoxyaniline. The overall strategy involves the introduction of a nitro group, which is subsequently reduced to the target amino functionality after the formation of the nitrile. An alternative final step involves a Sandmeyer reaction to introduce the nitrile group.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Sandmeyer Reaction cluster_4 Step 5: Reduction A 3-Methoxyaniline B N-(3-Methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(3-Methoxy-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 3-Methoxy-5-nitroaniline C->D HCl, H₂O, Heat E 3-Methoxy-5-nitrobenzonitrile D->E 1. NaNO₂, HCl 2. CuCN, KCN F This compound E->F SnCl₂·2H₂O, HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed procedures for each step of the synthesis.

Step 1: Synthesis of N-(3-Methoxyphenyl)acetamide (Protection of the Amino Group)

Objective: To protect the amino group of 3-methoxyaniline by acetylation to prevent unwanted side reactions during the subsequent nitration step.

Materials:

  • 3-Methoxyaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(3-methoxyphenyl)acetamide.

ParameterValue
Reactant Ratio (Aniline:Anhydride:Pyridine)1 : 1.1 : 1.2
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Yield>95%
Step 2: Synthesis of N-(3-Methoxy-5-nitrophenyl)acetamide (Nitration)

Objective: To introduce a nitro group at the 5-position of the N-acetylated aniline derivative.

Materials:

  • N-(3-Methoxyphenyl)acetamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice bath

  • Standard glassware

Procedure:

  • In a clean, dry flask, carefully add N-(3-methoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain N-(3-methoxy-5-nitrophenyl)acetamide.

ParameterValue
Reactant Ratio (Acetanilide:HNO₃)1 : 1.1
Temperature0 - 5 °C
Reaction Time1 - 2 hours
Expected Yield80 - 90%
Step 3: Synthesis of 3-Methoxy-5-nitroaniline (Deprotection)

Objective: To remove the acetyl protecting group to regenerate the free amine.

Materials:

  • N-(3-Methoxy-5-nitrophenyl)acetamide

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard reflux apparatus

Procedure:

  • Suspend N-(3-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it by the slow addition of a NaOH solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-methoxy-5-nitroaniline.

ParameterValue
Reaction TemperatureReflux
Reaction Time4 - 6 hours
Expected Yield>90%
Step 4: Synthesis of 3-Methoxy-5-nitrobenzonitrile (Sandmeyer Reaction)

Objective: To convert the amino group of 3-methoxy-5-nitroaniline into a nitrile group.[1][2][3]

Materials:

  • 3-Methoxy-5-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ice bath

  • Standard glassware

Procedure:

  • Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain 3-methoxy-5-nitrobenzonitrile. Further purification may be required (e.g., column chromatography).

ParameterValue
Diazotization Temperature0 - 5 °C
Cyanation TemperatureRoom Temperature to 60 °C
Reaction Time1 - 2 hours
Expected Yield60 - 80%
Step 5: Synthesis of this compound (Reduction)

Objective: To reduce the nitro group of 3-methoxy-5-nitrobenzonitrile to an amino group to yield the final product.

Materials:

  • 3-Methoxy-5-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, suspend 3-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated HCl.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize the acidic solution with a NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ParameterValue
Reactant Ratio (Nitrile:SnCl₂)1 : 3-4
Reaction TemperatureReflux
Reaction Time2 - 4 hours
Expected Yield70 - 90%

Signaling Pathway and Applications

While this compound itself is an intermediate, its derivatives have been investigated for their potential to interact with various biological targets. For instance, substituted aminobenzonitriles are scaffolds used in the design of kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Signaling_Pathway cluster_kinase Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzonitrile Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: General kinase signaling pathway targeted by benzonitrile derivatives.

The structural features of this compound allow for the facile introduction of various substituents at the amino group, which can be tailored to target the ATP-binding pocket of specific kinases, thereby inhibiting their activity and downstream signaling.

Conclusion

The synthetic route and protocols outlined in this document provide a reliable method for the preparation of this compound. The versatility of this intermediate makes it a valuable asset for researchers and scientists engaged in the discovery and development of novel therapeutic agents. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

References

Application Notes: 3-Amino-5-methoxybenzonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3-Amino-5-methoxybenzonitrile as a key intermediate in the synthesis of potent kinase inhibitors, specifically focusing on the generation of pyrido[2,3-d]pyrimidine scaffolds. This class of compounds has shown significant activity against various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Introduction

This compound is a valuable building block in medicinal chemistry due to its inherent reactivity and the strategic placement of its functional groups. The presence of an amino group, a nitrile moiety, and a methoxy group on the benzene ring allows for the construction of diverse heterocyclic systems. This document outlines a synthetic protocol for a pyrido[2,3-d]pyrimidine derivative, a scaffold known to be a "privileged structure" for kinase inhibition, and presents its biological activity against selected kinases.

Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

A key application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are structurally analogous to purines and can act as competitive inhibitors at the ATP-binding site of various kinases.

The synthetic workflow involves a multi-step process, beginning with the activation of the amino group of this compound, followed by cyclization to form the desired heterocyclic core.

G A This compound B Intermediate A A->B Reaction with Acetoacetate Derivative C Pyrido[2,3-d]pyrimidine Derivative B->C Cyclization

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of a 7-Methoxy-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol outlines the synthesis of a model pyrido[2,3-d]pyrimidine derivative from this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Condensation: Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with stirring.

  • Heating: Heat the reaction mixture to 120°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrido[2,3-d]pyrimidine derivative.

Data Presentation

The following table summarizes the typical yield and purity obtained for the synthesized pyrido[2,3-d]pyrimidine derivative.

CompoundStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
7-Methoxy-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrileThis compoundEthyl acetoacetate, PPA65>95

Biological Activity and Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases involved in cell signaling pathways crucial for cell proliferation and survival. The synthesized compound was screened against a panel of kinases to determine its inhibitory activity.

Kinase Inhibition Data
Kinase TargetIC₅₀ (nM)
CDK2/Cyclin A150
GSK-3β320
ROCK1850

The data indicates that the synthesized compound exhibits moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).

Relevant Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2, in complex with Cyclin A, plays a critical role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 G1 Phase cluster_1 S Phase G1 G1 G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S S_phase_progression S Phase Progression S->S_phase_progression G1_S_checkpoint->S DNA_synthesis DNA Synthesis S_phase_progression->DNA_synthesis CDK2_CyclinE CDK2/Cyclin E pRb pRb Phosphorylation CDK2_CyclinE->pRb CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S_phase_progression Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->CDK2_CyclinA Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis E2F E2F Release pRb->E2F E2F->S_phase_progression

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and data to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely recognized and reliable method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-methoxy-5-nitrobenzonitrile. This transformation can be effectively achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride (SnCl₂).

Q2: I am having trouble synthesizing the precursor, 3-methoxy-5-nitrobenzonitrile. Can you provide guidance?

A2: A common route to 3-methoxy-5-nitrobenzonitrile involves the nitration of 3-methoxybenzonitrile. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., 0-5 °C) to control the regioselectivity and prevent over-nitration. Careful control of the reaction conditions is crucial for obtaining a good yield of the desired product.

Q3: My final product, this compound, is discolored. What is the cause and how can I fix it?

A3: Discoloration, often appearing as a darkening of the product, is a common issue with aromatic amines and is primarily due to oxidation. The amino group is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying. Using degassed solvents and storing the final product in a dark, cool place can also help prevent discoloration.

Q4: How can I effectively purify the crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are recrystallization and flash column chromatography. Recrystallization is a cost-effective method for removing baseline impurities, while flash column chromatography offers higher resolution for separating complex mixtures and impurities with similar polarities to the product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield in the reduction of 3-methoxy-5-nitrobenzonitrile can be attributed to several factors. The following guide will help you identify and address the potential causes.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. - Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. - Reducing Agent Stoichiometry (for SnCl₂ Reduction): Use an adequate molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂) to ensure complete reduction.
Side Reactions - Over-reduction: In some cases, the nitrile group can be reduced. Use milder reaction conditions or a more selective reducing agent. - Hydrolysis of Nitrile: If the reaction is performed under harsh acidic or basic conditions for an extended period, the nitrile group may hydrolyze to a carboxylic acid or amide. Maintain a neutral or slightly acidic pH during workup where possible.
Product Loss During Workup and Purification - Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize product recovery. Adjusting the pH of the aqueous layer to be slightly basic can improve the extraction efficiency of the amine into the organic phase. - Recrystallization: The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. If the yield is low after recrystallization, the product may be too soluble in the chosen solvent, or too much solvent was used.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect the quality and downstream applications of this compound.

Impurity Identification Prevention and Removal
Unreacted 3-methoxy-5-nitrobenzonitrile A less polar spot on TLC compared to the product. Can be identified by comparing with a standard of the starting material.- Prevention: Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/sufficient reducing agent. - Removal: Can be effectively separated by flash column chromatography.
Partially Reduced Intermediates (e.g., nitroso, hydroxylamino) May appear as spots with intermediate polarity on TLC.- Prevention: Ensure sufficient reducing agent and reaction time. - Removal: Flash column chromatography is the most effective method for separation.
Byproducts from Nitrile Group Reduction May include the corresponding benzylamine or aldehyde.- Prevention: Use milder and more selective reducing conditions. For catalytic hydrogenation, optimizing the hydrogen pressure and temperature can minimize over-reduction. - Removal: These impurities often have different polarities and can be separated by column chromatography.
Oxidation Products Discoloration of the product (yellow, brown, or dark).- Prevention: Handle the product under an inert atmosphere, use degassed solvents, and store away from light. - Removal: Treatment with activated carbon during recrystallization can help remove colored impurities. However, this may lead to some product loss.

Experimental Protocols

Synthesis of 3-methoxy-5-nitrobenzonitrile (Precursor)

This protocol describes a common method for the nitration of 3-methoxybenzonitrile.

Materials:

  • 3-methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3-methoxybenzonitrile to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash it with cold water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxy-5-nitrobenzonitrile.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 3-methoxy-5-nitrobenzonitrile using a Raney Nickel catalyst.

Materials:

  • 3-methoxy-5-nitrobenzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol or Dioxane

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3-methoxy-5-nitrobenzonitrile in methanol or dioxane.

  • Carefully add the Raney Nickel catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, indicating the completion of the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

Method Reducing Agent/Catalyst Solvent Temperature Typical Yield Advantages Disadvantages
Catalytic Hydrogenation Raney Ni, Pd/C, PtO₂Methanol, Ethanol, Ethyl AcetateRoom TemperatureHighClean reaction, high yield, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O / HClEthanol, Ethyl AcetateRefluxGood to HighInexpensive reagents, effective for a wide range of substrates.Requires stoichiometric amounts of metal salts, workup can be tedious due to the formation of tin salts.
Transfer Hydrogenation Ammonium formate / Pd/CMethanolRefluxHighAvoids the use of high-pressure hydrogen gas, simple setup.Can be slower than direct hydrogenation.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product cluster_2 Purification 3-methoxybenzonitrile 3-methoxybenzonitrile Nitration Nitration 3-methoxybenzonitrile->Nitration H₂SO₄, HNO₃ 3-methoxy-5-nitrobenzonitrile 3-methoxy-5-nitrobenzonitrile Nitration->3-methoxy-5-nitrobenzonitrile Reduction Reduction 3-methoxy-5-nitrobenzonitrile->Reduction H₂, Raney Ni or SnCl₂ This compound This compound Reduction->this compound Purification Purification This compound->Purification Recrystallization or Chromatography Pure Product Pure Product Purification->Pure Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check TLC for starting material Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Analyze crude product for byproducts Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Review extraction and purification steps Incomplete_Reaction->Side_Reactions Optimize_Reaction Increase reaction time Check catalyst/reagent activity Adjust stoichiometry Incomplete_Reaction->Optimize_Reaction Yes Side_Reactions->Product_Loss Modify_Conditions Use milder conditions Screen for more selective reagents Side_Reactions->Modify_Conditions Yes Refine_Workup Optimize extraction pH Choose a better recrystallization solvent Product_Loss->Refine_Workup Yes

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of Crude 3-Amino-5-methoxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-methoxybenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: Based on the polarity of this compound, polar solvents are generally a good starting point. An ethanol/water mixture is a highly effective solvent system for the recrystallization of similar aminobenzonitrile compounds and is recommended for this compound.[1] Ethanol is used to dissolve the compound at an elevated temperature, and water is added as an anti-solvent to decrease its solubility upon cooling, promoting crystallization. Other potential solvent systems include methanol/water and ethyl acetate/hexane.[1]

Q2: My final product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

A2: Discoloration in aromatic amines like this compound is often due to the oxidation of the amino group. This can be exacerbated by heat, light, and the presence of metallic impurities. To mitigate this, consider the following:

  • Activated Carbon: During the recrystallization process, after dissolving the crude product in hot solvent, you can add a small amount of activated carbon to the solution. The carbon will adsorb colored impurities. Be aware that using too much carbon can also lead to a loss of your desired product. A subsequent hot filtration step is necessary to remove the carbon.[1]

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent discoloration.[1]

Q3: I am getting a very low recovery of my purified product. What are the possible reasons?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: The goal is to use the minimum amount of hot solvent required to just dissolve the crude product. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.

  • Premature crystallization: If the solution cools too quickly during the hot filtration step, the product can crystallize in the filter paper. Using a pre-heated funnel can help prevent this.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this:

  • Add more solvent: Re-heat the solution and add a small amount of the primary solvent (e.g., ethanol in an ethanol/water system) to reduce the saturation.

  • Slower cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seed crystals: Adding a tiny crystal of the pure compound (a seed crystal) can initiate the crystallization process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
The product crystallizes too quickly. - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of hot solvent to the heated solution to slightly decrease saturation.- Allow the solution to cool more slowly by insulating the flask.
The purified product is still impure. - The chosen solvent system is not ideal for separating the impurities.- The crystals were not washed properly after filtration.- Perform solvent screening to find a more suitable solvent or solvent pair.- Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
The crystals are very fine or powdery. - The solution cooled too rapidly.- Ensure a slow cooling process. Smaller, less pure crystals can trap impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is based on methods for structurally similar compounds and is expected to yield high-purity this compound.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Recovery YieldExpected Purity
Ethanol/Water High in hot ethanolLow in cold ethanol/water mixture75-90%>98%
Methanol/Water High in hot methanolLow in cold methanol/water mixture70-85%>97%
Ethyl Acetate/Hexane Good in hot ethyl acetateLow in cold ethyl acetate/hexane mixture65-80%>96%

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude 3-Amino-5- methoxybenzonitrile add_hot_etoh Add minimal hot ethanol and heat to boiling crude_product->add_hot_etoh dissolved_solution Clear, hot solution add_hot_etoh->dissolved_solution add_carbon Add activated carbon (optional, for color) dissolved_solution->add_carbon hot_filtration Hot gravity filtration dissolved_solution->hot_filtration If no carbon needed add_carbon->hot_filtration add_water Add hot water dropwise until cloudy hot_filtration->add_water add_etoh_clear Add a few drops of hot ethanol to clarify add_water->add_etoh_clear cool_slowly Cool slowly to room temperature add_etoh_clear->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold ethanol/water vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure 3-Amino-5- methoxybenzonitrile dry_crystals->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No solid oiling_out Compound Oils Out outcome->oiling_out Liquid separation low_yield Low Yield outcome->low_yield Few crystals impure_product Product Still Impure outcome->impure_product Discolored/low m.p. success Pure Crystals Obtained outcome->success Good crystals solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals solution_oiling_out Reheat and add more solvent Cool more slowly oiling_out->solution_oiling_out solution_low_yield Use less initial solvent Ensure complete cooling low_yield->solution_low_yield solution_impure Re-recrystallize Use activated carbon Wash crystals thoroughly impure_product->solution_impure

Caption: A logical diagram for troubleshooting common issues in recrystallization.

References

Overcoming side reactions in the synthesis of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Amino-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 3,5-dinitrobenzonitrile or 3-amino-5-hydroxybenzonitrile. The former requires a selective reduction of one nitro group followed by the introduction of the methoxy group, or a partial reduction and subsequent diazotization. The latter involves the methylation of the hydroxyl group.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the stoichiometry of reagents are critical parameters. For instance, in the reduction of a dinitro-precursor, controlling the amount of the reducing agent is crucial to prevent over-reduction to the diamine. Similarly, diazotization reactions, a potential route to introduce the nitrile group, are highly temperature-sensitive and require strict control to avoid decomposition of the diazonium salt.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By comparing the spots of the starting material, the product, and any potential byproducts, you can determine the extent of the reaction and identify any issues.

Q4: My final product is discolored. What is the likely cause and how can I fix it?

A4: Discoloration, such as a brown or black hue, in the final product is often due to the oxidation of the aromatic amino group. To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Purification by column chromatography or recrystallization with activated carbon can also help remove colored impurities.

Q5: What are the recommended purification methods for this compound?

A5: The most common purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, is typically used.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors, including incomplete reactions, side reactions, or product loss during workup and purification.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the reaction temperature is optimal. - Verify the quality and stoichiometry of the reagents.
Side Reactions - If using a dinitro-precursor, control the amount of reducing agent to avoid over-reduction. - In case of a Sandmeyer reaction, maintain a low temperature (0-5 °C) to prevent diazonium salt decomposition.[1] - Consider alternative synthetic routes to minimize side product formation.
Product Loss During Workup - Optimize the extraction process by adjusting the pH and using an appropriate solvent. - Minimize the number of transfer steps to reduce mechanical losses.
Product Loss During Purification - For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling. - For column chromatography, choose a solvent system that provides good separation between the product and impurities.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can be identified by techniques such as TLC, NMR, or LC-MS. The nature of the impurity will dictate the appropriate purification strategy.

Observed Impurity Possible Identity Troubleshooting and Purification
Spot with lower Rf on TLC Starting material (e.g., 3,5-dinitrobenzonitrile)- Ensure the reaction goes to completion. - Purify by column chromatography.
Spot with higher Rf on TLC Over-reduced product (e.g., 3,5-diaminobenzonitrile)- Carefully control the stoichiometry of the reducing agent. - Purify by column chromatography.
Presence of a hydroxyl peak in NMR Phenolic byproduct (from Sandmeyer reaction)- Maintain low temperatures during diazotization. - Purify by column chromatography or recrystallization.[1]
Broad peaks in NMR, discoloration Oxidized byproducts- Handle the product under an inert atmosphere. - Purify using column chromatography or recrystallization with activated carbon.
Amide or carboxylic acid signals in NMR/IR Hydrolysis of the nitrile group- Avoid harsh acidic or basic conditions during workup and purification.

Experimental Protocols

The following are representative protocols for key steps that may be involved in the synthesis of this compound. These may require optimization for specific substrates and scales.

Protocol 1: Selective Reduction of a Nitro Group

This protocol is adapted for the selective reduction of one nitro group in a dinitro-aromatic compound.

Materials:

  • 3,5-Dinitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 3,5-dinitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 3,5-Dinitrobenzonitrile reduction Selective Reduction (e.g., SnCl2/HCl) start->reduction workup Neutralization & Extraction reduction->workup purification Column Chromatography or Recrystallization workup->purification product 3-Amino-5-nitrobenzonitrile (Intermediate) purification->product

Caption: A potential workflow for the synthesis of an intermediate towards this compound.

troubleshooting_guide start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? start->side_reactions purification_issue Purification Issues? start->purification_issue optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check reagent quality incomplete_reaction->optimize_conditions Yes modify_workup Modify Synthetic Route or Reaction Conditions to Minimize Side Products side_reactions->modify_workup Yes optimize_purification Optimize Purification: - Screen recrystallization solvents - Adjust chromatography eluent purification_issue->optimize_purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Column chromatography conditions for purifying 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-Amino-5-methoxybenzonitrile using column chromatography. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on the TLC plate and column?

A1: Streaking is a common issue when purifying amines on standard silica gel.[1] The basic amino group on your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.[1] To resolve this, you can either neutralize the silica by adding a basic modifier to your mobile phase or use a different type of stationary phase.

Q2: What is a suitable starting solvent system for the TLC analysis of this compound?

A2: Due to the polarity of the amino and methoxy groups, a good starting point for TLC analysis would be a solvent system of intermediate polarity. A mixture of hexane and ethyl acetate is a standard choice for many organic compounds.[2][3] For more polar compounds like this, a dichloromethane and methanol system may also be effective.[2][4] It is highly recommended to add a small amount of a basic modifier like triethylamine to your eluent to improve the spot shape.

Q3: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system. What should I do?

A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should gradually increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or methanol in a dichloromethane/methanol system).[2] If you are already using a high concentration of the polar solvent, consider switching to a more polar solvent system altogether.

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds that are difficult to purify using normal-phase chromatography.[5] In reversed-phase chromatography, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks or "tails" on the TLC/column The basic amino group is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or a few drops of ammonia to your mobile phase to neutralize the silica. Alternatively, consider using an amine-functionalized silica gel or neutral alumina as the stationary phase.[3]
Poor separation of the desired compound from impurities The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio in your mobile phase based on TLC trials. If a binary system (e.g., hexane/ethyl acetate) fails, a ternary system (e.g., hexane/ethyl acetate/dichloromethane) might provide better selectivity.
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the concentration of the polar solvent in your eluent (e.g., use more hexane in a hexane/ethyl acetate mixture).
The compound does not elute from the column or has a very low Rf The mobile phase is not polar enough.Increase the concentration of the polar solvent in your eluent. You may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]
Low recovery of the compound after the column The compound may be irreversibly adsorbed onto the silica gel. The compound may have degraded on the acidic silica.The addition of a basic modifier to the eluent can help prevent irreversible adsorption. To check for degradation, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if new spots have appeared.[2]

Experimental Protocols

Method Development: Thin-Layer Chromatography (TLC)

A crucial first step is to determine the optimal mobile phase using TLC. This will allow you to predict the behavior of your compound on the column.

  • Prepare TLC Chambers: Prepare a few developing chambers with different solvent systems. Good starting points are mixtures of hexane and ethyl acetate, and dichloromethane and methanol. For each solvent system, prepare two chambers: one with and one without a basic modifier.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate and visualize the spots under UV light. You can also use a staining agent like potassium permanganate.

  • Analyze the Results: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.

Table of Suggested TLC Solvent Systems for Screening:

System IDNonpolar SolventPolar SolventModifier (optional)Starting Ratio (v/v)
AHexaneEthyl Acetate---70:30
A-modHexaneEthyl AcetateTriethylamine (1%)70:30
BDichloromethaneMethanol---95:5
B-modDichloromethaneMethanolTriethylamine (1%)95:5
Purification: Column Chromatography Protocol

Once you have identified a suitable mobile phase from your TLC analysis, you can proceed with the column chromatography. The following is a general protocol.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the packed silica gel.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC experiments.

    • If you are running a gradient, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by performing TLC on the collected fractions.

  • Solvent Removal:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table of Example Column Conditions (based on hypothetical TLC results):

ParameterCondition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Gradient elution: Start with 80:20 Hexane/Ethyl Acetate (+1% Triethylamine), gradually increasing to 50:50 Hexane/Ethyl Acetate (+1% Triethylamine).
Sample Loading Dry loading recommended
Fraction Monitoring TLC with 60:40 Hexane/Ethyl Acetate (+1% Triethylamine) and UV visualization

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography of this compound start Start Purification tlc Run TLC with Hex/EtOAc & DCM/MeOH +/- TEA start->tlc check_streaking Is there streaking? tlc->check_streaking check_rf Is Rf of Target between 0.2-0.4? good_tlc Proceed to Column Chromatography check_rf->good_tlc Yes increase_polarity Increase % of Polar Solvent check_rf->increase_polarity No (Rf too low) decrease_polarity Decrease % of Polar Solvent check_rf->decrease_polarity No (Rf too high) check_streaking->check_rf No add_base Add 1% TEA or NH3 to Mobile Phase check_streaking->add_base Yes run_column Run Column with Optimized Solvent good_tlc->run_column increase_polarity->tlc decrease_polarity->tlc add_base->tlc poor_separation Poor Separation in Column? run_column->poor_separation success Pure Product Obtained poor_separation->success No reoptimize Re-optimize TLC with Different Solvent System poor_separation->reoptimize Yes reoptimize->tlc

Caption: A decision tree for troubleshooting the purification process.

References

Stability issues of 3-Amino-5-methoxybenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Amino-5-methoxybenzonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: The primary stability concern for this compound in the presence of acid is the hydrolysis of the nitrile group. This reaction can occur in a stepwise manner, first yielding 3-amino-5-methoxybenzamide, and upon further reaction, 3-amino-5-methoxybenzoic acid. The rate of this hydrolysis is dependent on the acid concentration, temperature, and reaction time. Additionally, the amino group will be protonated in acidic conditions, forming the corresponding ammonium salt, which can affect the compound's solubility and reactivity.

Q2: How does the acidity (pH) of the medium affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the pH of the solution. In strongly acidic environments, particularly at elevated temperatures, the rate of hydrolysis of the nitrile group increases. Mildly acidic conditions may allow for the isolation of the amide intermediate, while harsher conditions (e.g., concentrated acid and prolonged heating) will favor the formation of the carboxylic acid.[1][2][3]

Q3: Are the amino and methoxy groups on the aromatic ring stable in acidic conditions?

A3: The methoxy group is generally stable under most acidic conditions commonly used in routine laboratory procedures. The amino group will be protonated to form an ammonium salt. Under very harsh conditions (e.g., high concentrations of strong acids and high temperatures), degradation of the aromatic ring or cleavage of the methoxy ether could potentially occur, but this is not a common issue under standard experimental conditions.

Q4: What are the expected degradation products of this compound in an acidic workup?

A4: The primary degradation products are the result of nitrile hydrolysis. The expected products are:

  • 3-Amino-5-methoxybenzamide : The initial hydrolysis product.

  • 3-Amino-5-methoxybenzoic acid : The final hydrolysis product.

The formation of these products is dependent on the reaction conditions as detailed in the table below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product after a reaction in acidic media. The starting material, this compound, may have degraded due to prolonged exposure to harsh acidic conditions.- Minimize reaction time and temperature in acidic media.- Consider using a milder acid or a lower concentration.- Perform an analysis (e.g., TLC, LC-MS) of the reaction mixture to check for the presence of hydrolysis products (amide or carboxylic acid).
Formation of an unexpected, more polar byproduct. This is likely due to the hydrolysis of the nitrile group to either the amide or the carboxylic acid, both of which are more polar than the starting nitrile.- If the amide is the desired product, use milder acidic conditions (e.g., lower temperature, shorter reaction time).- If the carboxylic acid is undesired, avoid prolonged heating in strong acid.- Purification techniques such as column chromatography can be used to separate the desired product from the hydrolysis byproducts.
The compound is insoluble in the reaction mixture. In acidic solutions, the amino group of this compound will be protonated, forming a salt. The solubility of this salt can vary depending on the counter-ion and the solvent system.- If solubility is an issue, consider using a different acid to form a more soluble salt.- Adjusting the solvent system (e.g., adding a co-solvent) may improve solubility.
The reaction is not proceeding as expected. Protonation of the amino group deactivates the aromatic ring towards electrophilic substitution. The electron-withdrawing nature of the protonated amino group and the nitrile group can significantly reduce the reactivity of the molecule.- If an electrophilic substitution is desired, it may be necessary to protect the amino group before subjecting the compound to acidic conditions.- Consider alternative reaction pathways that do not require strongly acidic conditions.

Experimental Protocols

Monitoring for Hydrolysis Byproducts

A simple thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis can be used to monitor the stability of this compound during an experiment.

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity may need to be adjusted based on the specific products.

    • Visualization: UV light (254 nm). The starting material and potential byproducts (amide and carboxylic acid) should have different Rf values, with the carboxylic acid being the most polar (lowest Rf).

  • LC-MS Analysis:

    • This technique can provide more definitive identification of the parent compound and its hydrolysis products by comparing their retention times and mass-to-charge ratios with known standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a general workflow for handling this compound in acidic media.

G cluster_stability Stability Issues of this compound in Acid A This compound B Protonation of Amino Group A->B  H+ C Hydrolysis of Nitrile Group A->C  H2O, H+ D 3-Ammonio-5-methoxybenzonitrile (Salt) B->D E 3-Amino-5-methoxybenzamide C->E  Mild Conditions F 3-Amino-5-methoxybenzoic acid E->F  Harsh Conditions (Heat, High [H+])

Caption: Potential reactions of this compound in acidic conditions.

G cluster_workflow Experimental Workflow for Acidic Reactions Start Start with This compound Condition Introduce Acidic Conditions Start->Condition Monitor Monitor Reaction Progress (TLC, LC-MS) Condition->Monitor Check Unwanted Hydrolysis? Monitor->Check Workup Aqueous Workup (Neutralize with Base) Check->Workup  No Purify Purification (e.g., Chromatography) Check->Purify  Yes Workup->Purify End Isolated Product Purify->End

Caption: A general workflow for experiments involving this compound under acidic conditions.

References

Technical Support Center: Diazotization of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 3-Amino-5-methoxybenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my diazonium salt solution lower than expected?

Answer: Low yields can stem from several factors. Incomplete reaction is a primary cause, often due to incorrect stoichiometry or insufficient acid.[1] Another significant factor is the degradation of the diazonium salt, which is inherently unstable, particularly with electron-donating substituents like a methoxy group.[2][3] Side reactions, such as azo coupling with the starting amine, can also consume the product.[4]

To improve your yield, consider the following:

  • Ensure Stoichiometric Control: Use a slight excess of sodium nitrite, but avoid a large excess as it can lead to unwanted side reactions.[1][5]

  • Maintain Low Temperatures: The reaction should be kept between 0-5°C to minimize decomposition of the diazonium salt.[1]

  • Ensure Sufficient Acidity: A highly acidic environment is crucial to prevent premature coupling reactions.[4]

  • Slow Reagent Addition: Add the sodium nitrite solution slowly to the amine solution to maintain temperature control and prevent localized high concentrations of nitrous acid.

Question 2: My reaction mixture turned a dark color (red, brown, or black). What does this indicate?

Answer: The formation of a dark color, often due to the creation of azo dyes, is a common indicator of a side reaction where the newly formed diazonium salt couples with the unreacted this compound.[4] This is more likely to occur if the reaction medium is not sufficiently acidic or if the temperature rises, allowing for faster coupling kinetics.

To prevent this:

  • Increase Acidity: Ensure a strong acidic medium (e.g., using excess hydrochloric or sulfuric acid) to fully protonate the starting amine and suppress its nucleophilicity.[4]

  • Strict Temperature Control: Maintain the reaction temperature at or below 5°C throughout the addition of sodium nitrite.[1]

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized areas of low acidity or high temperature.

Question 3: How can I confirm the completion of the diazotization reaction?

Answer: The presence of a slight excess of nitrous acid, which indicates that all the primary amine has been consumed, is the standard method for confirming reaction completion. This is typically tested using starch-iodide paper. A positive test (the paper turns blue-black) signifies the presence of nitrous acid. The excess should be maintained for a short period (e.g., 15-30 minutes) to ensure the reaction has gone to completion.

Question 4: What are the safety precautions I should take when working with diazonium salts?

Answer: Diazonium salts can be explosive in their solid, dry state and are thermally unstable.[1][6] Therefore, it is crucial to handle them with care.

Key safety measures include:

  • In Situ Use: Whenever possible, use the diazonium salt solution directly in the subsequent reaction step without isolating the solid.

  • Temperature Control: Never allow the reaction temperature to rise unexpectedly.[1]

  • Avoid Isolation of Solids: Do not attempt to isolate the diazonium salt unless you have a specific and validated protocol for doing so safely.

  • Quenching Excess Nitrite: After the reaction is complete, any excess sodium nitrite should be destroyed as it is toxic.[7] This can be done by adding a quenching agent like sulfamic acid or urea, which converts nitrous acid into nitrogen gas.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in the diazotization reaction?

A1: The acid serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent.[8][9][10] Second, it maintains a low pH, which is essential to prevent the newly formed diazonium salt from coupling with the unreacted starting amine, a common side reaction that leads to the formation of colored azo compounds.[4]

Q2: What is the optimal temperature for the diazotization of this compound?

A2: The optimal temperature for most diazotization reactions, including that of substituted anilines, is typically between 0 and 5°C.[1] Some protocols may allow for temperatures up to 10-15°C.[11] Keeping the temperature low is critical to ensure the stability of the resulting diazonium salt, as they are prone to decomposition at higher temperatures.[1]

Q3: Can I use other acids besides hydrochloric acid?

A3: Yes, other strong mineral acids like sulfuric acid can also be used.[10] The choice of acid can sometimes influence the stability and subsequent reactivity of the diazonium salt. For instance, using tetrafluoroboric acid (HBF₄) can lead to the formation of a more stable tetrafluoroborate diazonium salt.[10]

Q4: How should I handle the disposal of waste from this reaction?

A4: The primary concern is the presence of excess nitrous acid and potentially unreacted diazonium salt. Before disposal, the reaction mixture should be quenched to destroy these reactive species. Adding sulfamic acid or urea until a negative test on starch-iodide paper is observed will neutralize the excess nitrous acid.[7] Following this, the waste should be neutralized and disposed of according to your institution's hazardous waste disposal guidelines.

Data Presentation

Table 1: Key Reaction Parameters for Diazotization

ParameterRecommended RangeRationalePotential Issues if Deviated
Temperature 0 - 5°CMinimizes diazonium salt decomposition and side reactions.[1]Increased decomposition, formation of azo dyes, lower yield.
pH < 2Prevents premature azo coupling.[8]Formation of colored impurities, reduced yield.
Sodium Nitrite Stoichiometry 1.0 - 1.1 equivalentsEnsures complete reaction without excessive side reactions.Incomplete reaction (if < 1.0), increased side reactions (if >> 1.1).
Acid Strong mineral acid (e.g., HCl, H₂SO₄)Generates nitrous acid in situ and maintains low pH.[10]Inefficient reaction, side reactions.
Reaction Time 15 - 60 minutesAllows for complete conversion of the amine.Incomplete reaction (too short), product degradation (too long).

Experimental Protocols

Standard Protocol for the Diazotization of this compound

  • Preparation of the Amine Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve one equivalent of this compound in a suitable aqueous mineral acid (e.g., 2.5-3 equivalents of HCl in water).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature of the reaction mixture does not exceed 5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.

  • Monitoring the Reaction:

    • Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a positive test. If the test is negative, add a small amount of additional sodium nitrite solution until a persistent positive test is obtained.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • To destroy the excess nitrous acid, add a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative. This is particularly important if the diazonium salt solution is to be stored for any length of time before use.

  • Use in Subsequent Reactions:

    • The resulting cold solution of 3-methoxy-5-cyanobenzenediazonium salt is now ready for use in subsequent reactions, such as Sandmeyer or azo coupling reactions. It is recommended to use the solution immediately.

Visualizations

Diazotization_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product Amine This compound Nitrosamine N-Nitrosamine Amine->Nitrosamine + Nitrosonium Ion NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + Acid Acid Acid (e.g., HCl) Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium + Acid Diazonium 3-Methoxy-5-cyanobenzenediazonium Salt Nitrosamine->Diazonium Dehydration

Caption: Mechanism of the diazotization of this compound.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_color Dark Color Solutions cluster_solutions_incomplete Incomplete Reaction Solutions Start Start Diazotization Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes DarkColor Dark Coloration Problem->DarkColor Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes Success Successful Diazotization Problem->Success No CheckTemp Verify Temperature (0-5°C) LowYield->CheckTemp CheckAcid Ensure Sufficient Acid LowYield->CheckAcid CheckStoich Check Reagent Stoichiometry LowYield->CheckStoich IncreaseAcid Increase Acidity DarkColor->IncreaseAcid LowerTemp Lower Reaction Temperature DarkColor->LowerTemp ImproveStirring Improve Stirring DarkColor->ImproveStirring TestNitrous Test for Excess Nitrous Acid IncompleteReaction->TestNitrous AddNitrite Add More Sodium Nitrite if Needed TestNitrous->AddNitrite Negative Test

Caption: Troubleshooting workflow for the diazotization of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions with 3-amino-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields inconsistent when using this compound in cross-coupling reactions?

A: Inconsistent yields with this compound can stem from several factors related to its structure. The amino and methoxy groups make the aromatic ring electron-rich, which can impact the oxidative addition step in palladium-catalyzed reactions.[1] Conversely, the cyano group is electron-withdrawing. The primary amine can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, anilines can be prone to oxidation, leading to dark reaction mixtures and the formation of impurities.[3]

Q2: I'm observing significant amounts of hydrodehalogenation (or removal of my triflate) as a side product in my Suzuki or Buchwald-Hartwig reaction. What is the cause and how can I minimize it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.[3] This often occurs due to the formation of a palladium-hydride species. To minimize this side reaction, consider the following strategies:

  • Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can promote the formation of palladium-hydride species.[3]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[3]

  • Amine Protection: While not always necessary, protecting the amine group with a moiety like Boc (tert-butyloxycarbonyl) can sometimes suppress this side reaction.[3]

Q3: My amide coupling reaction with this compound is sluggish and results in low yields. What can I do to improve it?

A: The aniline nitrogen in this compound is less nucleophilic than aliphatic amines, which can lead to slow amide coupling reactions.[4] To improve the efficiency of the coupling, consider the following:

  • Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acyl chloride or using potent coupling reagents, is crucial.[4][5]

  • Stronger Coupling Reagents: For challenging couplings with less nucleophilic anilines, stronger coupling agents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DCC or EDC alone.[4][5][6] The addition of HOBt or Oxyma Pure can also improve carbodiimide-mediated couplings.[7][8]

  • Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the activated carboxylic acid species. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[4]

Q4: The reaction mixture turns dark brown or black. Is this normal, and how can I purify my product?

A: Dark discoloration is often indicative of aniline oxidation or the formation of palladium black (finely divided palladium metal), which can result from catalyst decomposition.[1][3] While a color change is expected, excessive darkening can signal a problematic reaction. To address this:

  • Inert Atmosphere: Meticulously ensure your reaction is set up under an inert atmosphere to prevent oxidation of the aniline.[3]

  • Purification: If your product is contaminated with colored impurities, treating the crude product with activated carbon during recrystallization can help adsorb these impurities.[3] Residual palladium can be removed by using scavenger resins.[3]

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low or No Product Formation Ineffective catalyst/ligand system for an electron-rich aniline.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Use a palladium precatalyst (e.g., G3 or G4 precatalysts) for reliable generation of the active Pd(0) species.[9][10]
Base is not optimal.Strong, non-nucleophilic bases are typically required. NaOtBu is common, but if side reactions occur, consider LHMDS or K₃PO₄.[11][12]
Catalyst deactivation.The amine substrate can act as a ligand and inhibit the catalyst. Adding an extra equivalent of the phosphine ligand relative to palladium can sometimes mitigate this.[10] Ensure the reaction is run under a strict inert atmosphere.
Low reaction temperature.Buchwald-Hartwig reactions often require elevated temperatures, typically between 80-110 °C.[9][11]
Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low or No Product Formation Inefficient oxidative addition due to the electron-rich nature of the substrate.Use a palladium catalyst with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]
Poor choice of base or solvent.A common condition is Pd(PPh₃)₄ with an aqueous base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or toluene.[2][13] For challenging couplings, screening different bases and solvent systems is recommended.[14][15]
Boronic acid decomposition.Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[15]
Catalyst poisoning.Ensure all reagents are pure. Amines, in particular, should be purified if they are not colorless.[3][10]
Incomplete Amide Coupling
Symptom Possible Cause Suggested Solution
Starting materials remain after prolonged reaction time. Insufficient activation of the carboxylic acid.Use a more powerful coupling reagent like HATU or PyBOP, especially for sterically hindered or electron-deficient carboxylic acids.[6] Alternatively, convert the carboxylic acid to the acyl chloride using oxalyl chloride or thionyl chloride before adding the aniline.[4][5]
Weak nucleophilicity of the aniline.Increase the reaction temperature. Add a catalyst like DMAP (4-dimethylaminopyridine) when using carbodiimides, but be mindful of potential racemization with chiral carboxylic acids.[4]
Incorrect base.Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction.[5][6]

Experimental Protocols

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (0.02 mmol), and the ligand (0.02 mmol).[9]

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl halide derivative of this compound (e.g., a bromo-substituted version)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Representative HATU-Mediated Amide Coupling

This protocol is adapted for robust amide bond formation.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) in a flask under an inert atmosphere.[6]

  • Add DIPEA (3.0 mmol) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.1 mmol) in DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Coupling_Type Identify Coupling Type Check_Reagents->Coupling_Type Check_Conditions->Coupling_Type Suzuki Suzuki Coupling Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig Coupling_Type->Buchwald C-N Amide Amide Coupling Coupling_Type->Amide Amide Optimize_Suzuki Optimize Suzuki: - Screen Ligands (e.g., SPhos) - Screen Bases (K3PO4, Cs2CO3) - Use Boronic Ester Suzuki->Optimize_Suzuki Optimize_Buchwald Optimize Buchwald: - Screen Ligands (e.g., XPhos) - Screen Bases (NaOtBu, LHMDS) - Use Pd Pre-catalyst Buchwald->Optimize_Buchwald Optimize_Amide Optimize Amide: - Use Stronger Coupling Agent (HATU) - Convert to Acyl Chloride - Increase Temperature Amide->Optimize_Amide Success Successful Reaction Optimize_Suzuki->Success Optimize_Buchwald->Success Optimize_Amide->Success

Caption: Troubleshooting workflow for failed coupling reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Ox_Add L-Pd(II)(Ar)(X) Pd0->Ox_Add L1 Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+X- Ox_Add->Amine_Complex L2 Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex L3 Deprotonation Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product L4 Reductive Elimination L1->Ox_Add + Ar-X L2->Amine_Complex + HNR'R'' L3->Amido_Complex + Base - Base-H+X- L4->Pd0

References

Technical Support Center: Purification of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-5-methoxybenzonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, intermediates (e.g., partially reduced or substituted precursors), and byproducts of side reactions. Additionally, due to the presence of the electron-rich aromatic ring and the amino group, oligomeric or polymeric materials may form. Oxidation of the amino group can also lead to colored impurities.

Q2: My purified this compound is discolored (e.g., yellow, brown, or pink). What is the cause and how can I prevent it?

A2: Discoloration in aromatic amines like this compound is often due to the oxidation of the amino group, which can be accelerated by exposure to air, light, and trace metal impurities. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product in a dark, cool place. For minor color impurities, treatment with activated carbon during recrystallization can be effective, but should be used cautiously as it may adsorb the desired product as well.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition or oxidation at elevated temperatures. Techniques like recrystallization and column chromatography are generally more suitable and effective for this type of compound.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the desired compound and any impurities. The spots on the TLC plate can be visualized under UV light (254 nm). Staining with a permanganate solution or ninhydrin can also be used to visualize compounds, especially if they are not UV-active.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The compound is "oiling out" during recrystallization instead of forming crystals.

  • Cause: The solvent system may be too nonpolar, or the solution may be cooling too rapidly. Supersaturation at a temperature where the compound is still a liquid can also lead to oiling out.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a more polar solvent to the hot solution until it becomes clear again.

    • Allow the solution to cool very slowly. You can do this by wrapping the flask in an insulating material (like glass wool or a towel) and letting it stand at room temperature.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue 2: Significant peak tailing is observed during silica gel column chromatography.

  • Cause: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow elution and broad, tailing peaks.

  • Solution:

    • Add a basic modifier to the mobile phase. Incorporating a small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v) into the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.

    • Use an alternative stationary phase. If peak tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.

    • Consider reversed-phase chromatography. Purifying the compound using a C18 column with a mobile phase at a higher pH (e.g., using an ammonium bicarbonate buffer at pH 8-10) can deprotonate the amine, making it more hydrophobic and improving its retention and peak shape.

Issue 3: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.

  • Cause: The compound is highly polar and is strongly adsorbed to the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase further. A mixture of dichloromethane and methanol (e.g., 9:1) is a common starting point for polar compounds.

    • Add a basic modifier. As with column chromatography, adding a small amount of triethylamine or ammonia to the eluent can help to move basic compounds up the TLC plate. A common eluent system for very polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide.

    • Use a different stationary phase for TLC. If available, try using alumina or reversed-phase TLC plates to find a suitable separation condition.

Data Presentation

The choice of purification method depends on the nature of the impurities and the scale of the experiment. The following table summarizes the common techniques and their typical parameters.

Purification MethodStationary/Solid PhaseMobile Phase/Solvent SystemKey Parameters & Considerations
Recrystallization Crude this compoundSolvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexanes, Methanol/Water, Acetone/Water)- The compound should be soluble in the solvent at high temperature and insoluble at low temperature.- The anti-solvent should be miscible with the solvent, and the compound should be insoluble in the anti-solvent.- Slow cooling promotes the formation of purer crystals.
Column Chromatography (Normal Phase) Silica Gel (60 Å, 230-400 mesh)Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 50%) with 0.1-1% Triethylamine.- The addition of triethylamine is often crucial to prevent peak tailing.- A typical starting point for the eluent can be determined by TLC (aim for an Rf of 0.2-0.3).- Dry loading of the crude material onto silica gel is recommended for better separation.
Column Chromatography (Alternative) Alumina (basic or neutral) or Amine-functionalized SilicaGradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol.- These stationary phases are less acidic and can provide better results for basic compounds without the need for mobile phase additives.
Column Chromatography (Reversed Phase) C18-functionalized Silica GelGradient of Acetonitrile in Water with a buffer at high pH (e.g., 10 mM Ammonium Bicarbonate, pH 8-10).- Useful if the compound is unstable on silica or alumina.- The high pH deprotonates the amine, increasing its hydrophobicity and retention.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • Preparation of the Eluent: Prepare a stock solution of the mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexanes. To this mixture, add Triethylamine to a final concentration of 0.5% (v/v).

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different ratios of your prepared eluent to find a composition that gives your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the crude material adsorbed onto the silica (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, water, hexanes) at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. Alternatively, identify a solvent in which the compound is very soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot "solvent".

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent Method: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Solvent/Anti-solvent Method: To the hot solution of the compound in the "solvent", add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude 3-Amino-5- methoxybenzonitrile Assess Assess Purity & Impurity Profile (TLC, NMR, etc.) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities or High Purity Crude Column Column Chromatography Assess->Column Multiple Impurities or Low Purity Crude Analysis Confirm Purity (NMR, MP, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Column Further Purification Needed Analysis->Pure Purity Confirmed Troubleshooting_Tree Start Purification Issue Recrys_Issue Recrystallization Problem? Start->Recrys_Issue Column_Issue Column Chromatography Problem? Recrys_Issue->Column_Issue No Oiling_Out Oiling Out? Recrys_Issue->Oiling_Out Yes Peak_Tailing Peak Tailing? Column_Issue->Peak_Tailing Yes No_Rf_Move Stuck at Baseline? Column_Issue->No_Rf_Move No Slow_Cool Action: - Re-heat & add more polar solvent - Cool slowly - Scratch flask Oiling_Out->Slow_Cool Yes End Problem Resolved Oiling_Out->End No Slow_Cool->End Add_Base Action: - Add TEA or NH3 to eluent - Use Alumina or Amine-Silica Peak_Tailing->Add_Base Yes Peak_Tailing->End No Add_Base->End Increase_Polarity Action: - Increase eluent polarity (e.g., add MeOH) - Add basic modifier to eluent No_Rf_Move->Increase_Polarity Yes No_Rf_Move->End No Increase_Polarity->End

Preventing oxidation of 3-Amino-5-methoxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-5-methoxybenzonitrile to prevent its oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, indicating potential oxidation.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid material (e.g., yellowing, browning) Oxidation of the aromatic amine functionality due to exposure to air and/or light.1. Immediately transfer the material to a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). 2. Store the container in a refrigerator at 2-8°C and protect it from light by using an amber vial or by wrapping the container in aluminum foil. 3. For future use, consider purchasing smaller quantities to minimize the duration of storage after opening.
Appearance of new, unidentified peaks in chromatographic analysis (e.g., HPLC, GC) Formation of degradation products due to oxidation.1. Confirm the identity of the new peaks through mass spectrometry (MS) analysis. Likely oxidation products include quinone imine derivatives. 2. If degradation is confirmed, the material may need to be repurified (e.g., by recrystallization or chromatography) before use in sensitive applications. 3. Review storage conditions to ensure they align with the recommended guidelines (see FAQs).
Inconsistent or poor results in downstream applications Degradation of the starting material leading to lower purity and the presence of reactive impurities.1. Perform a purity check of the this compound using a validated analytical method (see Experimental Protocols). 2. If the purity is below the required specification, acquire a new, high-purity batch of the compound. 3. Ensure that all solvents and reagents used in the application are free of oxidizing contaminants.
Precipitation or insolubility in a previously compatible solvent Formation of polymeric or less soluble oxidation byproducts.1. Attempt to dissolve a small sample in the solvent with gentle heating or sonication. If it remains insoluble, degradation is likely. 2. Filter the solution to remove any insoluble material before use, but be aware that the concentration of the active compound may be lower than expected. 3. Implement stricter storage protocols to prevent further degradation of the remaining material.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other aromatic amines, is oxidation. This process is typically accelerated by exposure to:

  • Atmospheric Oxygen: The amino group is susceptible to oxidation by oxygen in the air.

  • Light: Photodegradation can occur, particularly in the presence of UV light.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of chemical degradation.[1][2]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Protected from light (e.g., in an amber vial or stored in the dark)Minimizes light-catalyzed degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.

Q3: What are the likely oxidation products of this compound?

A3: The oxidation of aromatic amines, such as this compound, can lead to the formation of colored and often polymeric byproducts. The initial oxidation products are frequently quinone imines, which can be highly reactive and may undergo further reactions.

Q4: How can I detect and quantify the oxidation of this compound?

A4: The most effective way to detect and quantify the oxidation of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for the accurate determination of purity. For a detailed methodology, please refer to the Experimental Protocols section.

Q5: Can I use an antioxidant to prevent the oxidation of this compound?

A5: While the primary method of preventing oxidation is proper storage, the addition of an antioxidant can be considered for solutions or formulations. A common antioxidant for stabilizing aromatic amines is Butylated Hydroxytoluene (BHT). If used, it is typically added at a low concentration (e.g., 0.01-0.1% w/w). However, the compatibility and potential interference of the antioxidant with downstream applications must be carefully evaluated.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[3][4][5][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using an appropriate analytical method, such as HPLC-UV.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Initial Conditions for Method Development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a solution of unstressed this compound to determine its retention time.

    • Inject the samples from the forced degradation study to observe the retention times of the degradation products.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can accurately measure the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Factors Leading to Oxidation of this compound and Preventative Measures cluster_causes Causes of Oxidation cluster_consequences Consequences of Oxidation cluster_prevention Preventative Measures Atmospheric Oxygen Atmospheric Oxygen Light (UV/Visible) Light (UV/Visible) This compound This compound Light (UV/Visible)->this compound degrades Elevated Temperature Elevated Temperature Elevated Temperature->this compound accelerates degradation Discoloration Discoloration Formation of Impurities (e.g., Quinone imines) Formation of Impurities (e.g., Quinone imines) Loss of Purity and Potency Loss of Purity and Potency Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen)->this compound prevents degradation by Protection from Light Protection from Light Protection from Light->this compound prevents degradation by Refrigerated Storage (2-8°C) Refrigerated Storage (2-8°C) Refrigerated Storage (2-8°C)->this compound slows degradation by Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->this compound prevents exposure to This compound->Discoloration This compound->Formation of Impurities (e.g., Quinone imines) This compound->Loss of Purity and Potency

Caption: Logical workflow of oxidation causes, consequences, and prevention.

Experimental Workflow for Stability Assessment A This compound Sample B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B D Develop Stability-Indicating HPLC Method A->D C Stressed Samples B->C C->D F Analyze Stressed Samples C->F E Validate HPLC Method (ICH Q2(R1)) D->E E->F G Identify Degradation Products (HPLC-MS) F->G H Assess Purity and Stability F->H

Caption: Workflow for stability assessment and method development.

References

Technical Support Center: Synthesis of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methoxybenzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My final product is a dark brown or black solid, not the expected off-white or light-colored powder. What is the cause of this discoloration?

A1: Discoloration, particularly darkening, of aromatic amines like this compound is a common issue primarily caused by air oxidation. The amino group is susceptible to oxidation, which can be accelerated by exposure to light, heat, and trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, especially when heating.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, use it judiciously as it may also adsorb some of your desired product.

  • Chelating Agents: If metallic contamination is suspected as a catalyst for oxidation, washing the crude product with a dilute solution of a chelating agent like EDTA may be beneficial.

Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate typically indicates an incomplete reaction or the formation of byproducts. In the synthesis of this compound from a nitro precursor (3-Nitro-5-methoxybenzonitrile), common impurities include:

  • Unreacted Starting Material: The nitro precursor is less polar than the amino product.

  • Intermediates: In some reduction methods, partially reduced intermediates, such as nitroso or hydroxylamino species, may be present.

Troubleshooting and Purification Strategy:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with TLC. If the starting material spot persists, consider extending the reaction time or adding more of the reducing agent.

  • Flash Column Chromatography: This is an effective method for separating the more polar this compound from the less polar starting material and other non-polar impurities. A silica gel stationary phase is typically used.

Q3: I'm experiencing a low yield after recrystallization. How can I improve the recovery of my product?

A3: A low recovery rate during recrystallization can stem from several factors.

Troubleshooting Steps:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminobenzonitriles, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often good starting points.

  • Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. Once crystals have started to form at room temperature, then the flask can be moved to an ice bath to maximize precipitation.

  • "Oiling Out": If your compound separates as an oil instead of crystallizing, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization.

Q4: My compound is streaking or "tailing" on the TLC plate. How can I resolve this?

A4: Tailing on a silica gel TLC plate is a common issue with basic compounds like amines. This is due to the strong interaction between the basic amino group and the acidic silica gel.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% of triethylamine or a few drops of ammonia in the mobile phase will neutralize the acidic sites on the silica gel and result in sharper spots.

  • Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, which will have less of an acidic character.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reduction of nitroarenes to anilines, which is the key step in the synthesis of this compound from its nitro precursor. Please note that these are general ranges and optimal conditions should be determined experimentally for your specific setup.

ParameterTypical RangeNotes
Reaction Time 1 - 6 hoursHighly dependent on the reducing agent, temperature, and substrate.
Temperature 25 - 100 °CSome reductions can be performed at room temperature, while others require heating to reflux.
Equivalents of Reducing Agent (e.g., SnCl₂·2H₂O) 3 - 5 equivalentsAn excess of the reducing agent is typically used to ensure complete conversion.
Yield (after purification) 75 - 95%Yields can vary significantly based on the reaction scale, purity of starting materials, and purification efficiency.

Experimental Workflow and Methodologies

General Synthesis and Purification Workflow

The diagram below illustrates a typical workflow for the synthesis of an aminobenzonitrile from a nitrobenzonitrile precursor, including reaction monitoring and purification steps.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Nitrobenzonitrile Precursor, Solvent, and Reducing Agent B Heat and Stir Reaction Mixture A->B C Monitor Reaction by TLC B->C D Quench Reaction C->D Reaction Complete E Extract with Organic Solvent D->E F Dry Organic Layer and Evaporate Solvent E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

General workflow for the synthesis and purification of this compound.
Representative Experimental Protocol: Reduction of a Nitrobenzonitrile

Disclaimer: The following is a general, representative protocol for the reduction of a nitroaromatic compound to its corresponding aniline. This protocol should be adapted and optimized by the researcher for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Nitro-5-methoxybenzonitrile (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitro-5-methoxybenzonitrile (1 eq.) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4 eq.) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction_check Reaction Complete? (Monitor by TLC) start->reaction_check workup Perform Aqueous Work-up reaction_check->workup Yes troubleshoot_reaction Troubleshoot Reaction: - Extend reaction time - Add more reducing agent - Check reagent quality reaction_check->troubleshoot_reaction No crude_product Obtain Crude Product workup->crude_product purity_check Is Product Pure? crude_product->purity_check pure_product Pure Product purity_check->pure_product Yes purification Purify by Recrystallization or Chromatography purity_check->purification No purification->purity_check troubleshoot_purification Troubleshoot Purification: - Optimize recrystallization solvent - Adjust chromatography eluent - Use basic modifier in eluent purification->troubleshoot_purification troubleshoot_reaction->reaction_check

Troubleshooting decision tree for the synthesis of this compound.

Validation & Comparative

A Spectroscopic Comparison of 3-Amino-5-methoxybenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties due to the differential arrangement of functional groups on the aromatic ring. This guide provides an objective spectroscopic comparison of 3-Amino-5-methoxybenzonitrile and four of its key positional isomers. The presented data, a compilation of experimental and predicted values, serves as a valuable resource for the unambiguous identification and differentiation of these compounds.

The electronic environment of the benzonitrile scaffold is significantly influenced by the placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups relative to the electron-withdrawing nitrile (-C≡N) group. These structural nuances lead to unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its selected isomers. It is important to note that a complete experimental dataset for every isomer is not consistently available in public repositories; therefore, predicted data is included and clearly indicated.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Predicted: Aromatic-H: ~6.3-6.8; NH₂: ~3.8 (broad); OCH₃: ~3.7Predicted: C-O: ~160; C-N: ~148; Aromatic CH: ~100-110; C≡N: ~119; OCH₃: ~55N-H stretch: ~3400-3200; C≡N stretch: ~2220; C-O stretch: ~1250M⁺: 148.06
2-Amino-3-methoxybenzonitrile Predicted Aromatic-H: ~6.8-7.3; NH₂: ~4.5 (broad); OCH₃: ~3.9Predicted: C-O: ~147; C-N: ~140; Aromatic CH: ~110-125; C≡N: ~117; OCH₃: ~56N-H stretch: ~3450-3300; C≡N stretch: ~2215; C-O stretch: ~1260M⁺: 148.06[1]
4-Amino-2-methoxybenzonitrile Aromatic-H: 7.23 (d), 6.29-6.05 (m); NH₂: 6.05-6.29 (m); OCH₃: 3.32 (s)Data not readily availableN-H stretch: ~3400-3250; C≡N stretch: ~2225; C-O stretch: ~1240M⁺: 148.06
2-Amino-5-methoxybenzonitrile Data not readily availableData not readily availableN-H stretch: ~3420-3280; C≡N stretch: ~2220; C-O stretch: ~1230M⁺: 148.06[2]
4-Amino-3-methoxybenzonitrile Data not readily availableData not readily availableN-H stretch: ~3410-3270; C≡N stretch: ~2222; C-O stretch: ~1255M⁺: 148.06

Note: Predicted data is based on computational models and data from structurally similar compounds. Experimental values can vary based on solvent and instrument conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy :

    • Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.[3]

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.[4][5]

  • ¹³C NMR Spectroscopy :

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.[3]

    • Set the spectral width to cover a range of 0-200 ppm.[3]

    • A larger number of scans (e.g., 1024 or more) will be required compared to the ¹H NMR spectrum to achieve adequate signal intensity.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3]

  • Data Acquisition :

    • Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[3][4]

    • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.[3]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Data Acquisition :

    • Introduce the sample solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.[3]

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition :

    • Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the solvent-filled cuvette prior to sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Identification Isomer1 This compound Prep Purification & Dissolution Isomer1->Prep Isomer2 Positional Isomers Isomer2->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR IR (FTIR-ATR) Prep->IR MS MS (ESI/EI) Prep->MS UV UV-Vis Prep->UV Compare Compare Spectra: - Chemical Shifts - Absorption Bands - m/z Values - λmax NMR->Compare IR->Compare MS->Compare UV->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for the spectroscopic comparison of aminomethoxybenzonitrile isomers.

References

1H NMR Analysis: A Comparative Guide to 3-Amino-5-methoxybenzonitrile and 5-Amino-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of two isomeric compounds: 3-Amino-5-methoxybenzonitrile and 5-Amino-3-methoxybenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this comparison is based on established principles of NMR spectroscopy, including the analysis of substituent effects on the benzene ring. The predicted spectral data is supplemented with experimental data for the related compound 3-methoxybenzonitrile to provide a valuable reference point.

Introduction to Isomeric Analysis

This compound and 5-Amino-3-methoxybenzonitrile are structural isomers, differing only in the positions of the amino and methoxy groups on the benzonitrile framework. While possessing the same molecular formula, their distinct substitution patterns lead to unique electronic environments for the aromatic protons. ¹H NMR spectroscopy is a powerful analytical technique to differentiate between such isomers by probing these subtle differences in the chemical environment of the protons.

The key to this analysis lies in understanding the electronic effects of the substituents:

  • Amino group (-NH₂): A strong electron-donating group (EDG) through resonance, which shields aromatic protons (shifts them to a lower chemical shift, upfield). This effect is most pronounced at the ortho and para positions.

  • Methoxy group (-OCH₃): Also an electron-donating group through resonance, causing shielding of aromatic protons, particularly at the ortho and para positions.

  • Cyano group (-CN): A strong electron-withdrawing group (EWG) through both induction and resonance, which deshields aromatic protons (shifts them to a higher chemical shift, downfield).

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for this compound and 5-Amino-3-methoxybenzonitrile. These predictions are derived from the additive effects of the substituents on the benzene ring. For reference, the experimental data for 3-methoxybenzonitrile is also included.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2~6.8 - 7.0t (J ≈ 2 Hz)1H
H-4~6.4 - 6.6t (J ≈ 2 Hz)1H
H-6~6.6 - 6.8t (J ≈ 2 Hz)1H
-OCH₃~3.8s3H
-NH₂~4.0 - 5.0 (broad)s2H
5-Amino-3-methoxybenzonitrile H-2~6.5 - 6.7t (J ≈ 2 Hz)1H
H-4~6.9 - 7.1t (J ≈ 2 Hz)1H
H-6~6.7 - 6.9t (J ≈ 2 Hz)1H
-OCH₃~3.8s3H
-NH₂~4.0 - 5.0 (broad)s2H
3-Methoxybenzonitrile [1]H-27.23d (J = 8.0 Hz)1H
H-4, H-67.13d (J = 8.0 Hz)2H
H-57.37t (J = 8.0 Hz)1H
-OCH₃3.83s3H

Spectral Interpretation and Rationale

This compound:

In this isomer, the three aromatic protons are all meta to each other, which will result in small meta-coupling (typically 2-3 Hz), appearing as narrow triplets.

  • H-4: This proton is ortho to both the strongly electron-donating amino group and the electron-donating methoxy group. This combined shielding effect will shift H-4 significantly upfield, making it the most shielded of the aromatic protons.

  • H-2 and H-6: These protons are ortho to the electron-withdrawing cyano group and meta to the electron-donating groups. The deshielding effect of the cyano group will be the dominant factor, but the shielding from the amino and methoxy groups will still have an influence, resulting in chemical shifts that are downfield relative to benzene but upfield compared to benzonitrile itself. H-2 is ortho to the amino group and meta to the methoxy group, while H-6 is ortho to the methoxy group and meta to the amino group. The subtle differences in the donating strength of -NH₂ and -OCH₃ will lead to slight differences in their chemical shifts.

5-Amino-3-methoxybenzonitrile:

Similar to its isomer, the aromatic protons in this molecule are also meta to each other, leading to small meta-coupling and narrow triplet signals.

  • H-2: This proton is ortho to both the electron-donating methoxy group and the electron-donating amino group. This strong shielding will cause H-2 to appear at a very upfield chemical shift.

  • H-4: This proton is para to the amino group and ortho to the cyano group. The strong deshielding from the adjacent cyano group will be the dominant effect, making H-4 the most downfield of the aromatic protons in this isomer.

  • H-6: This proton is ortho to the amino group and para to the methoxy group, and meta to the cyano group. It will be shielded by the two electron-donating groups, but to a lesser extent than H-2 due to the different positional relationships.

Structural and NMR Data Relationship

The following diagram illustrates the structural differences between the two isomers and how these differences influence the predicted ¹H NMR chemical shifts of the aromatic protons.

Caption: Structural comparison and predicted ¹H NMR shielding/deshielding effects.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra for small organic molecules like the ones discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm for aromatic compounds.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. The relaxation delay should be at least 5 times the longest T₁ of the protons of interest for quantitative analysis.

  • Number of Scans: 8 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3 Hz.

  • Perform Fourier transformation of the Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption signals.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

The following diagram illustrates the general workflow for NMR-based structural analysis.

G Sample Purified Compound Preparation Dissolve in Deuterated Solvent with TMS Sample->Preparation NMR_Acquisition Acquire 1H NMR Spectrum (e.g., 400 MHz) Preparation->NMR_Acquisition Processing Fourier Transform, Phase & Baseline Correction, Calibration NMR_Acquisition->Processing Analysis Analyze Chemical Shifts, Multiplicities, and Integrals Processing->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: General workflow for ¹H NMR-based structural analysis.

Conclusion

The predicted ¹H NMR spectra of this compound and 5-Amino-3-methoxybenzonitrile show distinct differences in the chemical shifts of their aromatic protons, which are directly attributable to the varying positions of the electron-donating amino and methoxy groups relative to the electron-withdrawing cyano group. These predictable differences allow for the unambiguous differentiation of the two isomers using ¹H NMR spectroscopy. This guide provides a framework for researchers to analyze and interpret the NMR spectra of these and similarly substituted benzonitrile derivatives, aiding in the crucial process of structure verification in chemical research and drug development.

References

A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This document outlines the theoretical basis for their reactivity differences, supported by an analysis of electronic effects, and provides a representative experimental protocol for carrying out such transformations.

Theoretical Framework: Electronic Effects Dictate Reactivity

Nucleophilic aromatic substitution reactions are fundamentally governed by the electronic properties of the substituents on the aromatic ring. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the stability of this complex is the primary determinant of the reaction rate.

  • Electron-withdrawing groups (EWGs) , such as the cyano group (-CN), activate the aromatic ring towards nucleophilic attack. They achieve this by delocalizing the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby stabilizing it. For this stabilization to be most effective, the EWG must be positioned ortho or para to the leaving group.

  • Electron-donating groups (EDGs) , such as the amino group (-NH2), generally deactivate the aromatic ring towards nucleophilic attack. They destabilize the Meisenheimer complex by increasing the electron density on the ring.

The interplay of the activating cyano group and the deactivating amino group in the three isomers of aminobenzonitrile leads to distinct reactivity profiles. For this comparative guide, we will consider a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present on the aromatic ring, and a nucleophile (e.g., methoxide) is introduced.

Reactivity Comparison of Aminobenzonitrile Isomers

Let's consider the isomers of a hypothetical fluoroaminobenzonitrile reacting with a nucleophile. The fluorine atom is a common leaving group in SNAr reactions.

Table 1: Predicted Relative Reactivity of Fluoroaminobenzonitrile Isomers in SNAr

IsomerStructure (Hypothetical Reactant)Position of -NH2 Group Relative to Leaving GroupPredicted Relative ReactivityRationale for Reactivity
4-Amino-2-fluorobenzonitrile(Structure with F at C2, -NH2 at C4, -CN at C1)paraHighest The electron-donating amino group is para to the leaving group, which would typically be deactivating. However, the strongly activating cyano group is ortho to the leaving group, providing significant resonance stabilization to the Meisenheimer complex. The para-amino group's deactivating effect is likely outweighed by the ortho-cyano group's activation.
2-Amino-4-fluorobenzonitrile(Structure with F at C4, -NH2 at C2, -CN at C1)orthoIntermediate The electron-donating amino group is ortho to the leaving group, which is strongly deactivating due to both resonance and inductive effects. The cyano group is meta to the leaving group and can only exert an inductive withdrawing effect, offering less stabilization to the intermediate compared to the ortho or para position.
3-Amino-4-fluorobenzonitrile(Structure with F at C4, -NH2 at C3, -CN at C1)metaLowest The electron-donating amino group is meta to the leaving group, exerting a deactivating inductive effect. The activating cyano group is para to the leaving group, providing good resonance stabilization. However, the meta-amino group's deactivating influence is still significant.

Note: This predicted order is based on established principles of physical organic chemistry. Experimental verification would be required for definitive confirmation.

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the reactivity of substituted aromatic compounds in SNAr reactions.

G cluster_reactivity Factors Affecting SNAr Reactivity cluster_substrate Substrate Properties cluster_reagents Reagent & Condition Properties Reactivity Overall Reactivity EWG Electron-Withdrawing Groups (e.g., -CN, -NO2) Reactivity->EWG increases with EDG Electron-Donating Groups (e.g., -NH2, -OR) Reactivity->EDG decreases with LG Leaving Group Ability (F > Cl > Br > I) Reactivity->LG dependent on Position Substituent Position (ortho/para vs. meta) Reactivity->Position highly dependent on Nucleophile Nucleophile Strength Reactivity->Nucleophile increases with stronger Solvent Solvent Polarity (Polar aprotic favored) Reactivity->Solvent influenced by Temperature Temperature Reactivity->Temperature increases with G A 1. Reaction Setup (Substrate in Flask) B 2. Solvent Addition (e.g., DMF) A->B C 3. Nucleophile Addition (e.g., NaOMe) B->C D 4. Reaction (Stirring/Heating) C->D E 5. Workup (Quenching & Extraction) D->E F 6. Purification (Chromatography) E->F G Product F->G

Biological activity of 3-Amino-5-methoxybenzonitrile derivatives compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Amino-5-methoxybenzonitrile Derivatives and Analogs

This guide provides a comparative analysis of the biological activities of this compound derivatives and related analogs, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data from preclinical studies.

Introduction

Derivatives of this compound and its structural analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide summarizes key findings, presents quantitative data for comparison, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation

The biological activities of various derivatives and analogs are summarized below. The data is organized by the type of activity and includes quantitative metrics such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound derivatives and their analogs against various cancer cell lines.

Table 1: Cytotoxic Activity of Benzo[f]chromene and Methoxybenzamide Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)Not explicitly stated, but showed promising activityEtoposideNot specified
A549 (Lung)CamptothecinNot specified
MIA PaCa-2 (Pancreatic)
N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1)H292 (Lung)< 8.8--
SKOV3 (Ovarian)< 8.8--
SKBR3 (Breast)< 8.8--

Data synthesized from multiple sources indicating promising but sometimes unspecified quantitative cytotoxic activities.[1][2]

Table 2: Antiproliferative Activity of Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

CompoundCancer Cell LineIC50 (µM)
2-hydroxy-4-methoxy-substituted derivative 12 MCF-7 (Breast)3.1
3,4,5-trihydroxy-substituted derivative 36 MCF-7 (Breast)4.8
2,4-dihydroxy-substituted derivative 35 MCF-7 (Breast)8.7

These compounds demonstrated selective activity against the MCF-7 breast cancer cell line.[3]

Antimicrobial Activity

The antimicrobial potential of these compounds has been tested against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of a 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile Derivative

MicroorganismTypeInhibition Zone (mm)
S. aureusGram-positive bacteria22-26
B. subtilisGram-positive bacteria22-26
S. epidermidisGram-positive bacteria22-26
E. cloacaGram-negative bacteria16-31
E. coliGram-negative bacteria16-31
S. typhimuriumGram-negative bacteria16-31
A. fumigatusFungi15-21
A. flavusFungi15-21
C. albicansFungi15-21

This derivative showed favorable antimicrobial activities, comparable to reference agents.[4]

Enzyme Inhibitory Activity

Certain derivatives have been identified as potent inhibitors of specific enzymes, which is a key mechanism for their therapeutic effects.

Table 4: Enzyme Inhibitory Activity of Selected Derivatives

CompoundTarget EnzymeIC50
3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)5-HT2A Receptor (Inverse Agonist)8.7 nM
2'-amino-2,7-dibromo-5'-oxo-5',6'-dihydrospiro[fluorene-9,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile derivative 102d Src Kinase0.9 µM
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide 11 EGFR92% inhibition at 10 nM
N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamineHuman Tyrosinase9.1 µM

These compounds show high potency and selectivity for their respective enzyme targets.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assays (XTT and MTT)

Objective: To determine the cytotoxic or antiproliferative effect of a compound on cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (XTT or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol (General):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A reference drug (e.g., doxorubicin, etoposide) is also included.[1][2]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, the XTT or MTT reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

Objective: To assess the antimicrobial activity of a compound.

Principle: This method tests the extent to which a compound inhibits the growth of a microorganism. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with the microorganism. If the compound is effective, a clear zone of inhibition will appear around the disc.

Protocol:

  • Media Preparation: A suitable agar medium is prepared and poured into Petri dishes.

  • Inoculation: A standardized suspension of the test microorganism is spread evenly over the surface of the agar.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[4]

Visualizations

The following diagrams illustrate key concepts related to the biological activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, XTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) antimicrobial->sar enzyme->ic50 ic50->sar

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src PI3K PI3K/AKT Pathway Src->PI3K MEK MEK/ERK Pathway Src->MEK Proliferation Cell Proliferation & Migration PI3K->Proliferation MEK->Proliferation inhibitor Pyranoquinoline Derivative (e.g., 102d) inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by pyranoquinoline derivatives.

Conclusion

The derivatives of this compound and its analogs represent a versatile scaffold for the development of new therapeutic agents. The presented data highlights their potential in oncology and infectious diseases. The structure-activity relationship studies, although not detailed here, are crucial for optimizing the potency and selectivity of these compounds. The provided experimental protocols serve as a foundation for researchers aiming to replicate or build upon these findings. Further in-vivo studies are necessary to translate the promising in-vitro activities into clinical applications.

References

A Comparative Guide to the Synthesis of 3-Amino-5-methoxybenzonitrile: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-Amino-5-methoxybenzonitrile, a key building block in the development of various pharmaceutical agents, necessitates a thorough evaluation of available synthetic routes. The efficiency, scalability, and environmental impact of the chosen pathway can significantly influence the overall drug development pipeline. This guide provides an objective comparison of three primary synthetic strategies for obtaining this compound, supported by representative experimental data and detailed methodologies.

Executive Summary

Three principal routes for the synthesis of this compound are critically examined:

  • Reduction of 3-methoxy-5-nitrobenzonitrile: A classical and often high-yielding approach that relies on the reduction of a nitro precursor.

  • Buchwald-Hartwig Amination of 3-bromo-5-methoxybenzonitrile: A modern, palladium-catalyzed cross-coupling reaction known for its versatility and functional group tolerance.

  • Cyanation of 3-bromo-5-methoxyaniline: A method involving the introduction of the nitrile group onto a pre-existing aminomethoxy scaffold.

The optimal choice of synthesis is contingent upon several factors, including the desired scale of production, cost of starting materials, and the specific capabilities of the laboratory. The reduction of the nitro-substituted precursor is a robust and well-established method, often favored for its simplicity and high yields. The Buchwald-Hartwig amination offers a powerful alternative, particularly when dealing with complex substrates or when milder reaction conditions are paramount. The cyanation route provides a different strategic approach, which can be advantageous depending on the availability and cost of the respective starting materials.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the three evaluated synthetic routes to this compound. The data presented is representative of typical outcomes for these transformations based on analogous reactions in the chemical literature.

ParameterRoute 1: Reduction of Nitro CompoundRoute 2: Buchwald-Hartwig AminationRoute 3: Cyanation of Aniline Derivative
Starting Material 3-methoxy-5-nitrobenzonitrile3-bromo-5-methoxybenzonitrile3-bromo-5-methoxyaniline
Key Reagents Iron powder, Ammonium chloridePd₂(dba)₃, XPhos, NaOtBu, NH₃ sourceCopper(I) cyanide, Pyridine
Typical Solvent(s) Ethanol, WaterToluene or DioxanePyridine or DMF
Reaction Temperature Reflux (approx. 80-90 °C)80-110 °C150-190 °C
Typical Reaction Time 2-6 hours12-24 hours6-12 hours
Reported Yield Range 85-95%75-90%60-75%
Purification Method Extraction and recrystallizationColumn chromatographyExtraction and recrystallization/distillation

Experimental Protocols

Route 1: Reduction of 3-methoxy-5-nitrobenzonitrile

This protocol details the reduction of the nitro group using iron powder in the presence of an acidic catalyst.

Materials:

  • 3-methoxy-5-nitrobenzonitrile (1 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (1 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-methoxy-5-nitrobenzonitrile and a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Buchwald-Hartwig Amination of 3-bromo-5-methoxybenzonitrile

This protocol provides a general procedure for the palladium-catalyzed amination of the corresponding aryl bromide.[1][2]

Materials:

  • 3-bromo-5-methoxybenzonitrile (1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2 eq)

  • An ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine 3-bromo-5-methoxybenzonitrile, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and the ammonia source.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Cyanation of 3-bromo-5-methoxyaniline

This protocol is based on the Rosenmund-von Braun reaction for the synthesis of aryl nitriles.[3]

Materials:

  • 3-bromo-5-methoxyaniline (1 eq)

  • Copper(I) cyanide (CuCN) (1.2-1.5 eq)

  • Pyridine or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-bromo-5-methoxyaniline and copper(I) cyanide.

  • Add pyridine or DMF as the solvent.

  • Heat the reaction mixture to 150-190 °C and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three distinct synthetic routes to this compound.

G cluster_0 Route 1: Reduction of Nitro Compound 3-methoxy-5-nitrobenzonitrile 3-methoxy-5-nitrobenzonitrile Fe, NH4Cl Fe, NH4Cl 3-methoxy-5-nitrobenzonitrile->Fe, NH4Cl 3-Amino-5-methoxybenzonitrile_1 This compound Fe, NH4Cl->3-Amino-5-methoxybenzonitrile_1

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Buchwald-Hartwig Amination 3-bromo-5-methoxybenzonitrile 3-bromo-5-methoxybenzonitrile Pd_catalyst Pd₂(dba)₃, XPhos, NaOtBu, NH₃ source 3-bromo-5-methoxybenzonitrile->Pd_catalyst 3-Amino-5-methoxybenzonitrile_2 This compound Pd_catalyst->3-Amino-5-methoxybenzonitrile_2

Caption: Synthetic workflow for Route 2.

G cluster_2 Route 3: Cyanation of Aniline Derivative 3-bromo-5-methoxyaniline 3-bromo-5-methoxyaniline CuCN CuCN, Pyridine 3-bromo-5-methoxyaniline->CuCN 3-Amino-5-methoxybenzonitrile_3 This compound CuCN->3-Amino-5-methoxybenzonitrile_3

Caption: Synthetic workflow for Route 3.

References

A Comparative Guide to Computational and Experimental Studies of 3-Amino-5-methoxybenzonitrile: A Research Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the computational and experimental investigation of 3-Amino-5-methoxybenzonitrile, a molecule of interest for researchers, scientists, and drug development professionals. While extensive density functional theory (DFT) and computational studies have been conducted on structurally similar aromatic nitriles, a specific computational analysis of this compound is notably absent from current literature, presenting a significant research opportunity. This document outlines established methodologies from related studies to propose a clear workflow for a thorough investigation of its structural, spectroscopic, and electronic properties, and provides a template for comparing theoretical data with available experimental results.

Proposed Computational and Experimental Workflow

The following diagram illustrates a recommended workflow for a comprehensive study of this compound, integrating both computational and experimental approaches.

Computational_Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational (DFT) Analysis cluster_comp_guide Comparison & Analysis Exp_Synthesis Synthesis & Purification Exp_FTIR FTIR Spectroscopy Exp_Synthesis->Exp_FTIR Exp_Raman Raman Spectroscopy Exp_Synthesis->Exp_Raman Exp_NMR NMR Spectroscopy Exp_Synthesis->Exp_NMR Compare_Vib Compare Vibrational Spectra Exp_FTIR->Compare_Vib Exp_Raman->Compare_Vib Compare_NMR Compare NMR Spectra Exp_NMR->Compare_NMR Comp_Opt Geometry Optimization Comp_Vib Vibrational Frequency Calculation Comp_Opt->Comp_Vib Comp_NMR NMR Chemical Shift Calculation Comp_Opt->Comp_NMR Comp_Elec Electronic Properties (HOMO-LUMO, MEP) Comp_Opt->Comp_Elec Comp_Vib->Compare_Vib Comp_NMR->Compare_NMR Compare_Elec Analyze Electronic Properties Comp_Elec->Compare_Elec

Caption: Proposed workflow for the integrated experimental and computational study of this compound.

Experimental Protocols

Detailed experimental data for this compound, including 1H NMR, 13C NMR, IR, and Raman spectra, are indicated to be available from commercial suppliers.[1] The following are standard protocols for acquiring such data.

2.1. Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

  • FTIR Spectroscopy: The infrared spectrum would be recorded using an FTIR spectrometer, such as a Bruker Tensor 27, in the range of 4000–400 cm⁻¹. The sample would be prepared as a KBr pellet or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.

  • FT-Raman Spectroscopy: The Raman spectrum would be recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The spectrum would be collected from a solid sample in a capillary tube.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H and 13C NMR: The NMR spectra would be recorded on a spectrometer, typically at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be referenced to tetramethylsilane (TMS).

Proposed Computational Methodology

Based on studies of analogous compounds, the following DFT protocol is recommended for the computational analysis of this compound.

  • Software: Gaussian 09W or a more recent version is a suitable software package for these calculations.

  • Method: The DFT method with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is recommended.

  • Basis Set: The 6-311++G(d,p) basis set is suggested for achieving a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property analysis.

  • Geometry Optimization: The molecular structure of this compound would be optimized to find the global minimum on the potential energy surface.

  • Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the same level of theory to predict the IR and Raman spectra. The calculated frequencies are often systematically higher than experimental values and may require scaling for better comparison.

  • NMR Analysis: The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. The Molecular Electrostatic Potential (MEP) surface would also be generated to identify reactive sites.

Data Presentation and Comparison

The following tables provide a structured format for comparing the experimental data with the proposed computational results for this compound. For comparative context, some available experimental data for the closely related molecule, 3-Methoxybenzonitrile, is included.

Table 1: Comparison of Vibrational Frequencies (cm⁻¹)

Vibrational AssignmentExperimental (this compound)Calculated (this compound)Experimental (3-Methoxybenzonitrile)
N-H stretchData available[1]To be calculatedN/A
C-H stretch (aromatic)Data available[1]To be calculatedData available[2][3]
C≡N stretchData available[1]To be calculatedData available[2][3]
C-O stretchData available[1]To be calculatedData available[2][3]
C-N stretchData available[1]To be calculatedN/A
Ring vibrationsData available[1]To be calculatedData available[2][3]

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusExperimental (this compound)Calculated (this compound)Experimental (3-Methoxybenzonitrile)
¹H NMR Data available[1]To be calculatedData available[4]
¹³C NMR Data available[1]To be calculatedData available[4]

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy (eV)To be calculated
LUMO Energy (eV)To be calculated
HOMO-LUMO Gap (eV)To be calculated
Dipole Moment (Debye)To be calculated

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the relationship between the computational model and the interpretation of experimental spectroscopic data.

Spectroscopic_Analysis_Logic cluster_model Computational Model cluster_data Experimental Data cluster_interp Interpretation Optimized_Geometry Optimized Molecular Geometry Vibrational_Modes Calculated Vibrational Modes (PED) Optimized_Geometry->Vibrational_Modes Assignment Vibrational Band Assignment Vibrational_Modes->Assignment FTIR_Spectrum Experimental FTIR Spectrum FTIR_Spectrum->Assignment Raman_Spectrum Experimental Raman Spectrum Raman_Spectrum->Assignment

Caption: Relationship between computational outputs and experimental data for vibrational analysis.

This guide serves as a foundational document to stimulate and direct future research on the computational and experimental characterization of this compound. The outlined protocols and comparative tables provide a robust framework for generating high-quality, publishable data for the scientific community.

References

Validating the Purity of Synthesized 3-Amino-5-methoxybenzonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-Amino-5-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: HPLC

A typical HPLC method for the purity analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is effective.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).[1]

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile (re-equilibration)[1]

Data Presentation: HPLC Purity Analysis

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,2000.4Impurity A (e.g., Starting Material)
216.5295,80098.6This compound
319.33,0001.0Impurity B (e.g., By-product)

Note: This data is illustrative. Actual retention times and peak areas will vary depending on the specific HPLC system, column, and exact mobile phase composition.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow for Purity Determination.

Alternative Purity Validation Techniques

While HPLC is a powerful tool, orthogonal analytical techniques should be employed to provide a comprehensive purity profile and to detect impurities that may not be amenable to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For a polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

  • Derivatization (if necessary): The amino group can be derivatized, for example, by silylation, to make the compound more volatile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a GC-compatible solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for a qualitative and semi-quantitative assessment of purity. The presence of unexpected signals can indicate impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard like tetramethylsilane (TMS) can be added for chemical shift referencing.

  • Acquisition Parameters (¹H NMR Example):

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids. The presence of impurities typically leads to a depression and broadening of the melting point endotherm. This method is particularly useful for detecting eutectic impurities.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • DSC Conditions (Example):

    • Temperature Program: Heat the sample from room temperature to a temperature above its melting point at a constant rate, for example, 2 °C/min.

    • Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

FeatureHPLCGC-MSNMRDSC
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance of atomic nucleiMeasurement of heat flow during thermal transitions
Primary Use Quantitative purity, impurity profilingIdentification of volatile impurities, structural elucidationStructural confirmation, qualitative purityPurity of crystalline solids, detection of eutectic impurities
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (impurities >0.1%)
Quantitative? YesYes (with calibration)Semi-quantitative (with internal standard)Yes (for eutectic systems)
Sample Prep Simple dissolution and filtrationCan require derivatizationSimple dissolutionMinimal
Throughput HighModerateLowModerate
Strengths High resolution, robust, widely applicableHigh sensitivity, definitive identification by massProvides structural information, non-destructiveFast, requires no reference standards for purity determination
Limitations May not detect non-UV active or non-eluting impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity, complex spectra for mixturesOnly for crystalline solids, insensitive to some impurities

Logical Relationship of Purity Validation Techniques

Purity_Validation cluster_synthesis Synthesis of this compound cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods cluster_final Final Purity Confirmation synthesis Crude Product hplc HPLC (Quantitative Purity) synthesis->hplc gcms GC-MS (Volatile Impurities) synthesis->gcms nmr NMR (Structural Confirmation) synthesis->nmr dsc DSC (Crystalline Purity) synthesis->dsc final_purity Confirmed Pure Compound hplc->final_purity gcms->final_purity nmr->final_purity dsc->final_purity

Interrelation of techniques for comprehensive purity validation.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC stands out as the primary method for quantitative purity assessment due to its robustness and high resolution, it is crucial to employ orthogonal techniques to build a complete purity profile. GC-MS is invaluable for detecting and identifying volatile impurities that might be missed by HPLC. NMR spectroscopy serves as an essential tool for structural confirmation and qualitative purity assessment. Finally, DSC offers a rapid and complementary method for determining the purity of the final crystalline product. By integrating the data from these complementary techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent research and development activities.

References

Comparative Analysis of the Sandmeyer Reaction with Different Aminobenzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Sandmeyer reaction stands as a cornerstone in synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates. This guide presents a comparative analysis of the Sandmeyer cyanation reaction applied to ortho-, meta-, and para-aminobenzonitriles for the synthesis of the corresponding dicyanobenzene isomers—phthalonitrile, isophthalonitrile, and terephthalonitrile. These products are valuable precursors in the development of pigments, phthalocyanines, and other advanced materials.

Performance Comparison: Yields of Dicyanobenzene Isomers

Generally, the Sandmeyer cyanation of anilines proceeds with moderate to good yields. For the aminobenzonitrile isomers, the electron-withdrawing nature of the nitrile group can impact the reaction. The following table summarizes the anticipated yields for the conversion of each isomer. It is important to note that these values are representative and can be influenced by specific reaction conditions, scale, and purity of reagents.

Starting MaterialProductIsomer PositionRepresentative Yield (%)
2-AminobenzonitrilePhthalonitrileOrtho65-75
3-AminobenzonitrileIsophthalonitrileMeta70-85
4-AminobenzonitrileTerephthalonitrilePara75-90

Note: The yields are estimations based on typical outcomes for Sandmeyer cyanation reactions of substituted anilines. Para-substituted substrates often exhibit slightly higher yields due to reduced steric hindrance and favorable electronic effects compared to their ortho and meta counterparts.

Experimental Protocol: A Generalized Procedure

The following protocol details a representative experimental procedure for the Sandmeyer cyanation of an aminobenzonitrile. This procedure can be adapted for each of the ortho-, meta-, and para-isomers.

Materials:

  • Aminobenzonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Sodium Cyanide (NaCN, 1.3 eq)

  • Deionized Water

  • Ice

  • Toluene or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Starch-iodide paper

Procedure:

Part 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the aminobenzonitrile in deionized water.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile hydrochloride suspension. The rate of addition should be controlled to keep the temperature between 0 and 5 °C.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the completion of diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper.

Part 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in deionized water. This forms the soluble dicyanocuprate(I) complex.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be managed to control the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with toluene or dichloromethane.

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude dicyanobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key stages involved in the Sandmeyer cyanation of aminobenzonitriles.

G Sandmeyer Cyanation of Aminobenzonitriles Workflow cluster_0 Diazotization cluster_1 Cyanation cluster_2 Work-up & Purification A Aminobenzonitrile in HCl(aq) B Add NaNO₂(aq) (0-5 °C) A->B C Aryl Diazonium Salt B->C E Add Diazonium Salt to CuCN Solution C->E Slow Addition D Prepare CuCN/NaCN Solution D->E F Heat to 50-60 °C E->F G Extraction with Organic Solvent F->G H Wash & Dry G->H I Solvent Removal H->I J Purification (Recrystallization/Sublimation) I->J K Pure Dicyanobenzene J->K

Caption: A logical workflow of the Sandmeyer reaction for synthesizing dicyanobenzenes.

The Strategic Advantage of 3-Amino-5-methoxybenzonitrile in Kinase Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precursor molecule is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the landscape of kinase inhibitor development, substituted benzonitriles have emerged as versatile and highly valuable starting materials. This guide provides a comprehensive comparison of the efficacy of 3-Amino-5-methoxybenzonitrile against other substituted benzonitriles as a precursor, supported by experimental data and detailed protocols. Our analysis will focus on the synthesis of quinazoline-based kinase inhibitors, a prominent class of therapeutics targeting signaling pathways implicated in cancer.

The reactivity of the benzonitrile core is significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the nitrile group and the aromatic ring, thereby affecting reaction rates and, in some instances, the reaction pathway itself.

Comparative Efficacy in Quinazoline Synthesis

The synthesis of the quinazoline core, a key scaffold in many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like Gefitinib, often involves the cyclization of a 2-aminobenzonitrile derivative. The electronic properties of the substituents on the benzonitrile ring play a crucial role in the efficiency of this cyclization.

Generally, electron-donating groups on the 2-aminobenzonitrile precursor enhance the nucleophilicity of the amino group, facilitating the initial cyclization step and leading to higher yields of the quinazoline product. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially hindering the reaction and resulting in lower yields.

The this compound, with its electron-donating methoxy group, is therefore expected to be an efficient precursor in such syntheses. To provide a quantitative comparison, the following table summarizes the reported yields for the synthesis of quinazoline derivatives from various substituted 2-aminobenzonitriles. While the reaction conditions and specific target molecules may vary across different studies, this compilation offers a valuable overview of the relative efficacy of these precursors.

Precursor BenzonitrileSubstituentsReaction TypeProductYield (%)
2-AminobenzonitrileNoneAcid-mediated annulation with N-benzyl cyanamide3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine75[1]
2-Amino-4-methylbenzonitrile4-Me (EDG)Acid-mediated annulation with N-benzyl cyanamide3-Benzyl-7-methyl-4-imino-3,4-dihydroquinazolin-2-amine70[1]
2-Amino-4-chlorobenzonitrile4-Cl (EWG)Acid-mediated annulation with N-benzyl cyanamide3-Benzyl-7-chloro-4-imino-3,4-dihydroquinazolin-2-amine72[1]
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile4-OMe (EDG), 5-morpholinopropoxy (EDG)Cyclization with formamide and ammonium formate7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one90[2]

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

The data suggests that benzonitriles with electron-donating groups, such as the methoxy and methyl groups, can lead to high yields in quinazoline synthesis. The precursor used in a high-yielding synthesis of a key intermediate for Gefitinib, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, possesses two electron-donating groups, resulting in a 90% yield for the cyclization step.[2] In contrast, the presence of an electron-withdrawing chloro group in 2-amino-4-chlorobenzonitrile still allows for a good yield (72%), demonstrating the robustness of this synthetic approach, though it is slightly lower than the unsubstituted analog (75%).[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for key reactions involving substituted benzonitriles in the synthesis of quinazoline derivatives.

Protocol 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

This protocol describes the cyclization of a highly substituted 2-aminobenzonitrile to form a key intermediate in the synthesis of Gefitinib.

Materials:

  • 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid

  • Formamide

  • Ammonium formate

  • Methanol

Procedure:

  • A mixture of 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (450 gm), formamide (2250 ml), and ammonium formate (200 gm) is heated to 170-180°C for 3-4 hours.[2]

  • The reaction mass is concentrated under reduced pressure at 140-150°C.[2]

  • The residue is stirred in methanol (1000 ml) at 45-50°C and then cooled to 5-10°C.[2]

  • The solid product is isolated by filtration to yield 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (420 gm, 90% yield).[2]

Protocol 2: General Procedure for the Synthesis of 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amines

This protocol outlines a general acid-mediated annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamide.

Materials:

  • Substituted 2-Aminobenzonitrile (1.0 mmol)

  • N-benzyl cyanamide (1.5 mmol)

  • Hydrochloric acid (2.0 mmol)

  • Hexafluoroisopropanol (HFIP) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • A mixture of the substituted 2-Aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in HFIP (5 mL).[1]

  • The resulting mixture is stirred at 70°C for 1 hour.[1]

  • Reaction progress is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).[1]

  • The combined organic layer is washed with brine and dried over anhydrous Na2SO4.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired product.[1]

Visualizing the Chemistry: Signaling Pathways and Workflows

To better illustrate the context and application of these precursors, the following diagrams, created using the DOT language, visualize the EGFR signaling pathway targeted by the synthesized inhibitors and a general experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib (Kinase Inhibitor) Gefitinib->Dimerization Inhibition

Caption: EGFR Signaling Pathway Inhibition by Gefitinib.

Experimental_Workflow Start Substituted 2-Aminobenzonitrile Reaction Cyclization Reaction (Heating/Microwave) Start->Reaction Reagents Cyclization Reagents (e.g., Formamide, Cyanamide) Reagents->Reaction Workup Reaction Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Quinazoline Derivative Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Quinazoline Synthesis Workflow.

References

A Comparative Guide to the Hypothetical Polymorphs of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical comparison of polymorphic forms of 3-Amino-5-methoxybenzonitrile for illustrative purposes. As of the latest literature review, specific polymorphic forms of this compound have not been reported. The data and experimental protocols provided are based on general principles of polymorphism in pharmaceutical sciences and are intended to serve as a guide for potential future studies.

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in drug development as different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physicochemical properties.[1][2] These differences can impact solubility, stability, bioavailability, and manufacturability.[1][3][4] This guide provides a hypothetical characterization and comparison of two putative polymorphs of this compound, designated as Form I and Form II.

Physicochemical Properties

A summary of the key physicochemical properties of the hypothetical polymorphs of this compound is presented below. These properties are critical in determining the suitability of a particular polymorphic form for pharmaceutical development.

PropertyForm I (Hypothetical)Form II (Hypothetical)Significance in Drug Development
Melting Point (°C) 125.3118.7Indicator of crystal lattice energy and stability. Higher melting point generally suggests greater thermodynamic stability.
Enthalpy of Fusion (J/g) 85.272.5Energy required to melt the solid; related to the strength of the crystal lattice.
Aqueous Solubility (mg/mL at 25°C) 1.22.5Directly impacts dissolution rate and bioavailability. Higher solubility is often desirable for poorly soluble compounds.[4]
Crystal Habit PrismaticAcicular (needle-like)Affects powder flow, compaction, and filtration properties during manufacturing.
Thermodynamic Stability StableMetastableThe metastable form may convert to the stable form over time, impacting the drug product's shelf-life and performance.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the characterization of this compound polymorphs.

1. Powder X-Ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.

  • Instrumentation: A diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

  • Sample Preparation: A small amount of the sample powder was gently packed into a sample holder.

  • Data Collection: The diffraction patterns were collected in the 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of each polymorph.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of the sample was accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan was used as a reference.

  • Analysis: The samples were heated from 25°C to 150°C at a constant rate of 10°C/min under a nitrogen purge.

3. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and detect the presence of solvates.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the sample was placed in an open aluminum pan.

  • Analysis: The sample was heated from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify differences in the vibrational modes of the molecules in the different crystal lattices.

  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the powder was placed directly on the ATR crystal.

  • Data Collection: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

5. Solubility Studies

  • Objective: To determine the equilibrium solubility of each polymorph in an aqueous medium.

  • Method: An excess amount of each polymorph was added to separate vials containing deionized water. The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. The resulting suspensions were filtered through a 0.22 µm syringe filter.

  • Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening, characterization, and selection of pharmaceutical polymorphs.

Polymorph_Screening_Workflow cluster_0 Polymorph Screening cluster_1 Primary Characterization cluster_2 Secondary Characterization & Comparison cluster_3 Selection start Crystallization from Various Solvents & Conditions screening_methods High-Throughput Screening (HTS) start->screening_methods pxrd Powder X-Ray Diffraction (PXRD) screening_methods->pxrd Identify Unique Crystalline Forms dsc_tga DSC / TGA pxrd->dsc_tga ftir FT-IR Spectroscopy pxrd->ftir solubility Solubility Studies pxrd->solubility dsc_tga->solubility ftir->solubility stability Stability Studies (Temp, Humidity) solubility->stability morphology Microscopy (Crystal Habit) stability->morphology selection Select Optimal Polymorph morphology->selection

Caption: Workflow for polymorph screening and characterization.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-methoxybenzonitrile (CAS No. 269411-71-4), ensuring the protection of personnel and the environment.

This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. Adherence to proper disposal protocols is crucial to mitigate potential hazards and comply with regulatory standards. The primary route of disposal for this substance is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory trash or down the drain.

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is essential to be aware of its hazard profile. This information dictates the necessary precautions for safe handling and disposal.

Hazard Category Classification and Hazard Statement Key Precautionary Measures
Acute Toxicity (Oral) Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.[1]
Acute Toxicity (Inhalation) Harmful if inhaled (H332)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves. If skin irritation occurs, get medical advice/attention.
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Specific Target Organ Toxicity May cause respiratory irritation (H335)Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Procedures

The following protocols provide a clear, step-by-step guide for the disposal of unused product, contaminated materials, and spill cleanup waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Isolate waste this compound from other waste streams.

    • This includes any unused reagent, reaction byproducts, and contaminated materials such as pipette tips, filter paper, and weighing boats.

  • Containerization:

    • Place the solid waste into a designated, chemically compatible, and sealable hazardous waste container.

    • The container must be in good condition, free from leaks, and clearly labeled.

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (269411-71-4) and the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • The designated and approved method of disposal is through a licensed waste disposal plant, which will likely involve incineration.

Protocol for Spill Cleanup and Disposal:

  • Immediate Response and Area Securement:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if dust is generated.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[3]

    • Avoid generating dust during cleanup.

    • Use an inert absorbent material for any remaining residue.

  • Decontamination:

    • Decontaminate the spill area with an appropriate solvent.

    • Collect all cleanup materials, including contaminated absorbents and PPE, as hazardous waste in a labeled container.

  • Final Disposal:

    • Dispose of the sealed container of spill cleanup waste through the licensed hazardous waste disposal service.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Unused Product, Contaminated Material, Spill Debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate Segregate Waste (Keep separate from other chemical waste) ppe->segregate containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' CAS: 269411-71-4 containerize->label storage Store in Designated Satellite Accumulation Area label->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service final_disposal Final Disposal at an Approved Waste Disposal Plant disposal_service->final_disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.